3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol
Description
Properties
IUPAC Name |
5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-6-3-1-2-5(4-6)7-9-10-8(13)12-7/h1-4,11H,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOGHDSTUCQSOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 3-(5-mercapto-oxadiazol-2-yl)-phenol
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive, technically detailed protocol for the synthesis and characterization of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthetic pathway proceeds via the formation of a 3-hydroxybenzohydrazide intermediate, followed by a base-catalyzed cyclization with carbon disulfide. This document explains the chemical principles behind each step, offers a robust, step-by-step experimental procedure, and outlines a complete workflow for structural verification and purity assessment using modern analytical techniques. The content is designed for researchers, chemists, and drug development professionals, emphasizing the causality behind experimental choices to ensure reproducibility and a deeper understanding of the molecular transformation.
Introduction and Strategic Overview
The 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle that serves as a cornerstone in the design of new therapeutic agents.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for ester and amide functionalities make it a valuable pharmacophore. The incorporation of a thiol (or thione) group at the 5-position and a phenolic moiety introduces key hydrogen bonding donors and acceptors, significantly enhancing the molecule's potential for interacting with biological targets.[2][3]
Significance and Potential Applications of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol
While this specific molecule may be a novel synthetic target or intermediate, its structural motifs are well-represented in compounds exhibiting a broad spectrum of pharmacological activities. These include antimicrobial, antifungal, anti-inflammatory, analgesic, and anticancer properties.[4][5] The phenolic hydroxyl and the mercapto group provide sites for further derivatization, allowing for the generation of diverse chemical libraries for high-throughput screening in drug discovery campaigns.
Rationale for the Selected Synthetic Strategy
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is most reliably achieved through the cyclization of an appropriate acid hydrazide with carbon disulfide.[6][7] This method is robust, high-yielding, and proceeds through well-understood mechanistic steps. Our strategy is therefore a two-stage process:
-
Formation of the Hydrazide Intermediate: Synthesis of 3-hydroxybenzohydrazide from a commercially available ester. This step creates the necessary nucleophile for the subsequent cyclization.
-
Heterocyclic Ring Formation: Reaction of the hydrazide with carbon disulfide in an alkaline medium to construct the 1,3,4-oxadiazole-2-thiol ring system.
This approach provides a clear, efficient path to the target molecule, as illustrated in the workflow below.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
This section provides a validated, step-by-step procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity | Notes |
| Methyl 3-hydroxybenzoate | C₈H₈O₃ | 152.15 | 15.2 g (0.1 mol) | ≥98% | Starting material |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 10 mL (~0.2 mol) | ≥98% | Toxic & Corrosive |
| Ethanol | C₂H₅OH | 46.07 | ~300 mL | Absolute | Reaction solvent |
| Carbon Disulfide | CS₂ | 76.14 | 9 mL (~0.15 mol) | ≥99% | Highly Flammable & Toxic |
| Potassium Hydroxide | KOH | 56.11 | 8.4 g (0.15 mol) | ≥85% | Base catalyst |
| Hydrochloric Acid | HCl | 36.46 | As needed | Conc. (37%) | For acidification |
| Deionized Water | H₂O | 18.02 | As needed | - | For workup |
Step 1: Synthesis of 3-Hydroxybenzohydrazide (Intermediate)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-hydroxybenzoate (15.2 g, 0.1 mol) and absolute ethanol (100 mL).
-
Reagent Addition: Stir the mixture until the solid dissolves completely. Carefully add hydrazine hydrate (10 mL, ~0.2 mol) dropwise to the solution. The addition is exothermic and may cause the solution to warm.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Isolation: After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour. A white crystalline solid will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash it with a small amount of cold ethanol (2 x 20 mL), and dry it under vacuum. The resulting 3-hydroxybenzohydrazide is typically of sufficient purity for the next step.[8] A typical yield is 80-90%.
-
Causality Note: Hydrazine acts as a potent binucleophile, attacking the electrophilic carbonyl carbon of the ester.[8] The subsequent elimination of methanol drives the reaction to completion, forming the stable hydrazide. Refluxing provides the necessary activation energy for the reaction.
Step 2: Synthesis of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol
-
Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (8.4 g, 0.15 mol) in absolute ethanol (150 mL).
-
Reactant Addition: To this basic solution, add 3-hydroxybenzohydrazide (15.2 g, 0.1 mol) from Step 1. Stir for 15 minutes until it dissolves.
-
Cyclization Agent: Slowly add carbon disulfide (9 mL, 0.15 mol) to the mixture. Caution: CS₂ is highly volatile and flammable. This addition should be done carefully in a fume hood.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 10-12 hours. The solution will typically turn yellow or orange.
-
Isolation & Workup: After reflux, cool the reaction mixture to room temperature. Reduce the volume of the solvent to about one-third using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into a beaker containing 300 mL of cold deionized water. Stir for 10 minutes. If any solid precipitates, filter it off.
-
Acidification: Cool the clear filtrate in an ice bath and acidify it slowly by adding concentrated hydrochloric acid dropwise with constant stirring until the pH is approximately 2-3. A pale yellow or off-white solid will precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash thoroughly with cold deionized water until the washings are neutral to pH paper. Recrystallize the crude product from an ethanol-water mixture to obtain pure 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol.[7]
-
Mechanistic Insight: KOH deprotonates the terminal nitrogen of the hydrazide, enhancing its nucleophilicity. This attacks the electrophilic carbon of CS₂, forming a potassium dithiocarbazate intermediate. Subsequent intramolecular cyclization with the loss of a water molecule and hydrogen sulfide (or rearrangement) leads to the formation of the stable 1,3,4-oxadiazole ring.[9] Acidification protonates the potassium thiolate salt, precipitating the final mercapto product.
Characterization and Structural Elucidation
A multi-technique approach is essential for unambiguous confirmation of the chemical structure and purity of the synthesized compound.
Caption: Logical workflow for the analytical characterization of the final product.
Physical Properties
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: To be determined using a calibrated melting point apparatus. A sharp melting range indicates high purity.
-
Solubility: Expected to be soluble in polar organic solvents like DMSO and DMF, moderately soluble in ethanol and acetone, and sparingly soluble in water.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data based on the target structure and published data for similar compounds.[2][7][10][11]
| Technique | Feature | Expected Result | Rationale / Assignment |
| IR (KBr, cm⁻¹) | Phenolic O-H stretch | 3200 - 3400 (broad) | -OH group |
| Thiol S-H stretch | 2500 - 2600 (weak) | -SH group (thiol tautomer) | |
| Aromatic C-H stretch | ~3050 | Ar-H | |
| C=N stretch | 1610 - 1640 | Oxadiazole ring | |
| C-O-C stretch | 1050 - 1100 | Oxadiazole ring ether linkage | |
| ¹H NMR (DMSO-d₆) | Phenolic OH proton | δ 9.5 - 10.5 (s, 1H) | Ar-OH |
| Thiol SH proton | δ 13.0 - 15.0 (s, 1H) | -SH (deshielded due to tautomerism) | |
| Aromatic protons | δ 6.8 - 7.8 (m, 4H) | Protons on the phenyl ring | |
| ¹³C NMR (DMSO-d₆) | C=S (Thione) | δ ~178 | C5 of oxadiazole ring |
| C=N (Oxadiazole) | δ ~160 | C2 of oxadiazole ring | |
| C-OH (Aromatic) | δ ~158 | Aromatic carbon attached to OH | |
| Aromatic Carbons | δ 115 - 135 | Other aromatic carbons | |
| Mass Spec. (ESI) | Molecular Ion | m/z = 195.02 ([M+H]⁺) | Corresponds to C₈H₇N₂O₂S⁺ |
| m/z = 193.00 ([M-H]⁻) | Corresponds to C₈H₅N₂O₂S⁻ |
Note: The exact chemical shifts (δ) in NMR can vary depending on the solvent and concentration. The thiol proton signal may be broad and is exchangeable with D₂O.
Interpretation of Results
-
IR Spectrum: The simultaneous presence of a broad O-H band around 3300 cm⁻¹ and a weak S-H band around 2570 cm⁻¹ is strong evidence for the successful synthesis.[2] The C=N stretch confirms the formation of the heterocyclic ring.
-
¹H NMR Spectrum: The key signals are the two singlets at the downfield region (>9 ppm), corresponding to the acidic phenolic and thiol protons. The complex multiplet in the aromatic region confirms the presence of the substituted benzene ring.
-
¹³C NMR Spectrum: The two distinct signals at very low field (~160 and ~178 ppm) are characteristic of the two carbons in the 5-mercapto-1,3,4-oxadiazole ring, providing definitive proof of the core structure.[11]
-
Mass Spectrum: Observation of the correct molecular ion peak confirms the elemental composition and molecular weight of the target compound.[12]
Conclusion
This guide outlines a reliable and well-characterized method for the synthesis of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol. By following the detailed two-step protocol, researchers can obtain the target compound in good yield and high purity. The comprehensive characterization workflow provides a clear framework for structural verification, ensuring the identity and quality of the final product for subsequent use in medicinal chemistry research and drug development pipelines.
References
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Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). International Journal of PharmTech Research. [Link]
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(PDF) Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. (2020). Journal of Applied Pharmaceutical Research. [Link]
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Synthesis and Screening of New[2][13]Oxadiazole,[2][4][13]Triazole, and[2][4][13]Triazolo[4,3-b][2][4][13]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). Molecules. [Link]
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Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. (2020). AIP Conference Proceedings. [Link]
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Synthesized 1,3,4-oxadiazole-2-thiol and its analogs with their minimum inhibitory concentration (MIC) values. (n.d.). ResearchGate. [Link]
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Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (2012). Molecules. [Link]
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Reactions of the hydrazide 2 with carbon disulfide under different conditions. (n.d.). ResearchGate. [Link]
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Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). ResearchGate. [Link]
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Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (2015). Research and Reviews: Journal of Chemistry. [Link]
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Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. (2014). Research Inventy: International Journal of Engineering and Science. [Link]
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Synthesis, evaluation, and in silico studies of 2-mercapto-5-substituted styryl-1,3,4-oxadiazoles as potential cytotoxic agents. (2020). Chulalongkorn University Digital Collections. [Link]
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The Architectural Blueprint of a Potential Therapeutic Agent: A Technical Guide to the Crystal Structure of 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol
This guide provides an in-depth technical exploration of the crystal structure of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol, a heterocyclic compound of significant interest to the pharmaceutical sciences. While a definitive crystal structure for this specific positional isomer is not publicly available as of the latest literature review, this document will construct a comprehensive analytical framework based on the known crystal structure of its close isomer, 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (MODP), and the extensive body of research on related 1,3,4-oxadiazole derivatives.[1][2] This approach provides a robust predictive model for its synthesis, crystallization, structural characteristics, and potential applications in drug development.[3][4][5][6]
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The mercapto (-SH) and phenol (-OH) functionalities on the molecule are key to its potential as a versatile ligand for metal ions and its ability to engage in various intermolecular interactions, which are critical for its biological function. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating structure-activity relationships and for the rational design of new therapeutic agents.[7]
I. Synthesis and Crystallization: From Molecule to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
A. Synthetic Pathway
The synthesis of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol would likely follow a well-established route for 1,3,4-oxadiazole-2-thiones. A probable synthetic scheme is outlined below. This multi-step process begins with the conversion of a commercially available starting material, 3-hydroxybenzoic acid, to its corresponding hydrazide, which is then cyclized to form the oxadiazole ring.
Caption: Proposed synthetic route for 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol.
Experimental Protocol: Synthesis
-
Esterification: 3-Hydroxybenzoic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding ethyl ester.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in ethanol and refluxed to produce 3-hydroxybenzohydrazide.[8]
-
Cyclization: The 3-hydroxybenzohydrazide is dissolved in ethanolic potassium hydroxide, and carbon disulfide is added dropwise while stirring at room temperature. This reaction forms the potassium dithiocarbazinate salt. Subsequent acidification of the reaction mixture with a dilute mineral acid, such as hydrochloric acid, will induce cyclization and precipitation of the final product, 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol.[1][9] The crude product is then filtered, washed with water, and can be purified by recrystallization.
B. Growing Diffraction-Quality Crystals
The production of single crystals suitable for X-ray diffraction is often the most challenging step.[10][11] The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular and highly ordered internal structure, and be free from significant defects.[7]
Key Considerations for Crystallization:
-
Purity: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: The choice of solvent is critical. The compound should be sparingly soluble in the chosen solvent system.[10] A systematic approach involves screening a range of solvents with varying polarities.
-
Methodology: Several techniques can be employed to achieve the slow supersaturation required for the growth of large, well-ordered crystals.
| Crystallization Method | Description | Suitability |
| Slow Evaporation | A nearly saturated solution of the compound is prepared and allowed to stand undisturbed. The solvent evaporates slowly, increasing the concentration and leading to crystallization.[12][13] | A straightforward and commonly used method for many organic compounds. |
| Vapor Diffusion | A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is insoluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[13] | A highly successful method that allows for fine control over the rate of crystallization. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Diffusion at the interface of the two liquids leads to gradual precipitation and crystal growth.[11] | Effective for compounds that are highly soluble in one solvent but insoluble in another. |
Experimental Protocol: Crystallization by Slow Evaporation
-
Prepare a nearly saturated solution of purified 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) at room temperature or slightly elevated temperature.
-
Filter the solution through a syringe filter into a clean, small vial.
-
Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Monitor for the formation of single crystals.
II. Structural Elucidation and Analysis
Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction. The resulting data provides precise information about bond lengths, bond angles, and the spatial arrangement of the molecules in the crystal lattice.
A. Single-Crystal X-ray Diffraction (SC-XRD)
This technique involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities and angles of the diffracted beams.[7] This diffraction pattern is unique to the crystal structure and can be used to construct a three-dimensional electron density map of the molecule.
Caption: Workflow for single-crystal X-ray diffraction analysis.
B. Predicted Molecular Geometry and Crystal Packing
Based on the analysis of related 1,3,4-oxadiazole structures, several key features can be predicted for the crystal structure of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol.[14][15][16][17]
-
Planarity: The 1,3,4-oxadiazole ring is expected to be essentially planar. The attached phenol ring will likely be nearly coplanar with the oxadiazole ring, with a small dihedral angle between them.
-
Tautomerism: The 5-mercapto-1,3,4-oxadiazole moiety can exist in two tautomeric forms: the thiol form and the thione form. In the solid state, the thione form is generally favored due to its greater stability and ability to form strong intermolecular hydrogen bonds.
Anticipated Intermolecular Interactions:
The crystal packing will be dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions.
-
Hydrogen Bonding: The presence of the phenol (-OH) group and the N-H and C=S groups of the thione tautomer will lead to the formation of strong hydrogen bonds. These interactions are expected to play a crucial role in stabilizing the crystal lattice. Common hydrogen bonding motifs in similar structures include N-H···O, O-H···N, and N-H···S interactions.[15]
-
π-π Stacking: The aromatic phenol and oxadiazole rings are likely to engage in π-π stacking interactions, further contributing to the stability of the crystal structure.[17]
C. Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal.[14][15][16] The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which correspond to hydrogen bonds and other strong interactions.
For 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol, the Hirshfeld surface analysis is predicted to reveal significant contributions from H···H, C···H, O···H, N···H, and S···H contacts, quantifying the relative importance of different intermolecular interactions in the crystal packing.
III. Significance in Drug Development
The detailed structural information obtained from X-ray crystallography is invaluable for drug development professionals.
-
Structure-Activity Relationship (SAR): A precise understanding of the three-dimensional structure of the molecule allows for the correlation of its structural features with its biological activity. This knowledge guides the design of new analogs with improved potency and selectivity.
-
Pharmacophore Modeling: The crystal structure can be used to develop a pharmacophore model, which defines the essential spatial arrangement of functional groups required for biological activity. This model can then be used for virtual screening of compound libraries to identify new drug candidates.
-
Target Binding: If the biological target of the compound is known, the crystal structure can be used in molecular docking studies to predict how the molecule binds to the active site of the target protein.[17] This provides insights into the mechanism of action and can guide the optimization of the lead compound.
-
Polymorphism: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. X-ray crystallography is the definitive method for identifying and characterizing polymorphs, which is a critical aspect of drug development and regulatory approval.
Conclusion
While the specific crystal structure of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol remains to be experimentally determined, this guide has provided a comprehensive framework for its synthesis, crystallization, and structural analysis based on established chemical principles and data from closely related compounds. The elucidation of its crystal structure would be a valuable contribution to the field of medicinal chemistry, providing key insights that could accelerate the development of new therapeutic agents based on the versatile 1,3,4-oxadiazole scaffold.
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SYNTHESIS OF SOME DERIVATIVES 3-(5-MERCAPTO-[14][16][18]OXADIAZOL-2-YLMETHYL)-5,7-DIMETHYL-3H-THIAZOLO[4,5-B]PYRIDIN-2-ONE AS POTENTIAL BIOLOGICALLY ACTIVE COMPOUNDS. DSpace Home.
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An In-Depth Technical Guide to 5-(3-Hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-(3-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione , a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its promising biological activities and mechanisms of action. This document is designed to be a practical resource, offering not only theoretical knowledge but also actionable experimental protocols.
Nomenclature and Structural Elucidation
The compound, often referred to by its mercapto- tautomeric form, 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol, is more accurately named according to IUPAC nomenclature as 5-(3-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione . This nomenclature preference arises from the well-established thiol-thione tautomerism in this class of heterocyclic compounds, where the thione form generally predominates in the solid state.
| Property | Value | Source |
| IUPAC Name | 5-(3-Hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Internal Assessment |
| Synonyms | 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol | Internal Assessment |
| Molecular Formula | C₈H₆N₂O₂S | [1] |
| Molecular Weight | 194.21 g/mol | Internal Assessment |
| CAS Number | 299465-12-6 | Internal Assessment |
The molecular structure consists of a central 1,3,4-oxadiazole ring, which is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This core is substituted at the 5-position with a 3-hydroxyphenyl group and at the 2-position with a thione group. The presence of the phenolic hydroxyl group and the thione moiety are critical to its chemical reactivity and biological activity.
A study by Razzoqova et al. (2019) confirmed the crystal structure of this compound as a hemihydrate, revealing that the 1,3,4-oxadiazole molecule is essentially planar.[1] The dihedral angle between the phenyl and oxadiazole rings is minimal, suggesting a degree of conjugation between the two ring systems.[1]
Synthesis of 5-(3-Hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
The synthesis of 5-aryl-1,3,4-oxadiazole-2(3H)-thiones is a well-established process in medicinal chemistry. The most common and efficient route involves the cyclization of an appropriate aroyl hydrazide with carbon disulfide in a basic medium.[2][3] This one-pot reaction is favored for its relatively simple procedure and good yields.
The logical workflow for the synthesis is depicted in the following diagram:
Caption: Synthetic workflow for 5-(3-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous compounds.[2][4]
Step 1: Synthesis of 3-Hydroxybenzohydrazide
-
Esterification: To a solution of 3-hydroxybenzoic acid (10 mmol) in absolute ethanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain ethyl 3-hydroxybenzoate.
-
Hydrazinolysis: Dissolve the crude ethyl 3-hydroxybenzoate in ethanol (30 mL) and add hydrazine hydrate (20 mmol).
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain 3-hydroxybenzohydrazide.
Step 2: Synthesis of 5-(3-Hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
-
Dissolve 3-hydroxybenzohydrazide (5 mmol) and potassium hydroxide (5 mmol) in absolute ethanol (30 mL).
-
Add carbon disulfide (10 mmol) dropwise to the solution while stirring in an ice bath.
-
Allow the reaction mixture to warm to room temperature and then reflux for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 2-3.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure product.
Physicochemical Properties and Characterization
The synthesized compound is expected to be a crystalline solid. Spectroscopic methods are essential for confirming its structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the 3-hydroxyphenyl ring will appear as multiplets in the δ 6.8-7.8 ppm region. The phenolic -OH proton and the N-H proton of the thione will appear as singlets, likely at higher chemical shifts (δ > 9 ppm), and their signals will be exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons will resonate in the δ 110-160 ppm range. The carbon of the thione group (C=S) is expected to appear significantly downfield, in the range of δ 175-185 ppm. The C-5 carbon of the oxadiazole ring will also be in the downfield region. |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks are expected for O-H stretching (broad, ~3200-3400), N-H stretching (~3100-3200), aromatic C-H stretching (~3000-3100), C=N stretching of the oxadiazole ring (~1600-1650), and C=S stretching (~1300-1400). |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₆N₂O₂S should be observed. |
Biological Activities and Potential Therapeutic Applications
The 1,3,4-oxadiazole-2-thione scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[5][6]
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 5-aryl-1,3,4-oxadiazole-2(3H)-thione derivatives.[7][8][9] These compounds have shown cytotoxicity against various cancer cell lines, including those of the breast, liver, and leukemia.[7][8]
Mechanism of Action: The anticancer effects of this class of compounds are often multifactorial. Key mechanisms include:
-
Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]
-
Enzyme Inhibition: These compounds can act as inhibitors of crucial enzymes in cancer progression, such as topoisomerase II and histone deacetylases (HDACs).
-
Signaling Pathway Modulation: There is evidence that oxadiazole derivatives can interfere with key oncogenic signaling pathways like the EGFR and PI3K/Akt/mTOR pathways.
Caption: Plausible anticancer mechanisms of action for 5-(3-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity
The mercapto-oxadiazole moiety is also associated with significant antimicrobial properties.[10][11][12] These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.
Mechanism of Action: While not as extensively studied as their anticancer effects, the antimicrobial action is thought to involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
5-(3-Hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione is a versatile heterocyclic compound with a straightforward synthesis and significant therapeutic potential. Its demonstrated anticancer and antimicrobial activities, coupled with multiple potential mechanisms of action, make it an attractive scaffold for further drug development.
Future research should focus on:
-
Lead Optimization: Synthesizing a library of derivatives to establish a clear structure-activity relationship (SAR).
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and pathways affected by this compound.
-
In Vivo Efficacy and Toxicity: Evaluating the compound's performance and safety profile in preclinical animal models.
This technical guide provides a solid foundation for researchers to explore the potential of this promising molecule in the ongoing quest for novel therapeutic agents.
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Abdel-Aziz, M., et al. (2016). 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. Anti-Cancer Agents in Medicinal Chemistry, 16(2), 269-277. [Link]
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Gamal-Eldeen, A. M., et al. (2016). 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. Anti-Cancer Agents in Medicinal Chemistry, 16(2), 269-277. [Link]
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Turan-Zitouni, G., et al. (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. Turkish Journal of Chemistry, 45(2), 469-485. [Link]
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Loetchutinat, C., et al. (2003). Synthesis and evaluation of 5-Aryl-3-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-(3H)-thiones as P-glycoprotein inhibitors. Chemical & Pharmaceutical Bulletin, 51(6), 728-730. [Link]
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Kumar, A., et al. (2018). Development of 1,3,4-oxadiazole thione based novel anticancer agents: Design, synthesis and in-vitro studies. Bioorganic & Medicinal Chemistry Letters, 28(17), 2891-2896. [Link]
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Yurttaş, L., et al. (2020). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 5(30), 18865-18876. [Link]
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Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61. [Link]
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Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. [Link]
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Khan, I., et al. (2010). 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1911. [Link]
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Singh, P., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Current Organic Synthesis, 18(6), 534-554. [Link]
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Razzoqova, S. R., et al. (2019). 5-(3-Hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione hemihydrate. IUCrData, 4(12), x191532. [Link]
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Bansal, S., & Kumar, V. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology. [Link]
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Turan-Zitouni, G., et al. (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives. Turkish Journal of Chemistry. [Link]
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Abdel-Wahab, B. F., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. Molecules, 21(7), 884. [Link]
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Thermal stability of 1,3,4-oxadiazole ring systems
An In-Depth Technical Guide Topic: Thermal Stability of 1,3,4-Oxadiazole Ring Systems Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic resistance, and, most notably, its exceptional thermal stability. This technical guide provides a comprehensive analysis of the inherent thermal resilience of the 1,3,4-oxadiazole ring system. We will explore the fundamental principles governing its stability, the profound influence of substituents and polymeric integration, and the primary mechanisms of thermal decomposition. Furthermore, this guide furnishes detailed experimental protocols for assessing thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering field-proven insights for researchers engaged in the development of thermally robust molecules and materials.
The Foundation of Stability: The 1,3,4-Oxadiazole Core
The five-membered 1,3,4-oxadiazole ring is an aromatic heterocycle distinguished by its remarkable stability compared to its other isomers (1,2,4- and 1,2,5-oxadiazole).[1] This superior stability is not coincidental but is rooted in its fundamental electronic and structural configuration.
Isomeric Comparison
Computational and experimental studies consistently demonstrate that the 1,3,4-oxadiazole isomer possesses the greatest thermodynamic stability.[1] Its stability is attributed to the absence of readily cleaved N-O bonds, a feature that makes other isomers like 1,2,4-oxadiazole more susceptible to degradation.[2] Quantum mechanics computations reveal that 1,3,4-oxadiazole has the highest molecular "hardness," a parameter that correlates with greater stability.[3][4] This intrinsic resilience makes it a "privileged scaffold" for applications demanding high thermal and chemical robustness.
Aromaticity and Resonance Energy
The 1,3,4-oxadiazole ring is an aromatic system, a key contributor to its stability. It possesses a significant resonance energy, estimated to be near 167.4 kJ/mol, which is further enhanced by substitution.[5] This delocalization of π-electrons across the ring minimizes its internal energy and increases the energy required to initiate bond cleavage, thus elevating its decomposition temperature.
Modulating Thermal Stability: Molecular Design Strategies
While the core ring is inherently stable, its overall thermal performance can be precisely tuned through strategic molecular design. The nature of the substituents at the C2 and C5 positions and the integration of the ring into larger macromolecular structures are the most critical factors.
The Role of Substituents
The thermal stability of 1,3,4-oxadiazole derivatives is profoundly influenced by the electronic and structural nature of their substituents.
-
Aryl vs. Alkyl Groups: Aryl substituents generally increase melting points and thermal stability more significantly than lower alkyl derivatives, due to increased molecular rigidity and potential for π-π stacking interactions.[6]
-
Energetic Groups: In the field of energetic materials, the introduction of nitro groups (-NO2) is common. However, the N–NO2 bond has a low bond dissociation energy, which can decrease thermal stability.[7][8] To counteract this, researchers have developed strategies such as creating C-C bridged polyazole systems, which significantly enhance thermal decomposition temperatures.[9][10]
-
Bridging Moieties: Connecting two 1,3,4-oxadiazole rings with stable linkers, such as another oxadiazole ring, can dramatically improve mechanical and thermal stability compared to more sensitive linkers like azo bridges.[7][8]
High-Performance Polymers: Polyoxadiazoles (PODs)
Incorporating the 1,3,4-oxadiazole ring into a polymer backbone gives rise to polyoxadiazoles (PODs), a class of materials renowned for their exceptional thermal resistance.[11] These polymers are widely studied for applications in heat-resistant materials and gas separation membranes.[11] The macromolecular structure restricts segmental motion and enhances intermolecular forces, leading to very high decomposition temperatures. For instance, various poly(1,3,4-oxadiazole-ether)s exhibit high thermo-oxidative stability, with 5% weight loss occurring at temperatures above 380°C.[12] Some series show 10% weight loss temperatures exceeding 440°C in both nitrogen and air atmospheres.[13]
Quantitative Data on Thermal Decomposition
The following table summarizes the thermal decomposition temperatures (Tdec) of several 1,3,4-oxadiazole-based energetic materials, illustrating the impact of structural modifications compared to industry standards like HNS and RDX.
| Compound ID | Key Structural Feature | Tdec (°C) | Impact Sensitivity (IS, J) | Friction Sensitivity (FS, N) | Reference |
| 3a | 1,3,4-Oxadiazole bridged polynitropyrazole | 338 | > 40 | > 360 | [9] |
| 3b | 1,3,4-Oxadiazole bridged polynitropyrazole | 368 | > 40 | > 360 | [9] |
| 6b | 1,3,4-Oxadiazole bridged polynitropyrazole | 265 | 30 | 360 | [9] |
| OXO-9 | Ketone-functionalized bis(1,3,4-oxadiazole) | 317 | 32 | - | [14] |
| HNS | Hexanitrostilbene (Standard) | 318 | 5 | 240 | [9][10] |
| RDX | Cyclotrimethylenetrinitramine (Standard) | 204 | 7.4 | 120 | [2] |
Thermal Decomposition: Mechanisms and Pathways
Understanding the decomposition mechanism is critical for predicting stability and designing safer, more reliable materials. The thermal degradation of 1,3,4-oxadiazole systems typically proceeds via a radical mechanism involving the homolytic cleavage of the weakest bonds in the molecule.[15][16]
Under inert conditions (pyrolysis), the decomposition is often initiated by the cleavage of C-N and C-C bonds within the heterocyclic ring and its substituents.[16] This leads to the formation of a cascade of smaller, volatile products. Coupled analysis techniques like TG-MS-FTIR have identified common gaseous products, including:
-
Ammonia (NH₃)
-
Isocyanic acid (HNCO)
-
Hydrogen cyanide (HCN)
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
In an oxidizing atmosphere (e.g., air), the decomposition process is more complex. It involves the initial pyrolysis steps followed by the reaction of the fragments and solid residue with oxygen, leading to combustion.[16] Interestingly, many polynitrogenated heterocycles, including oxadiazole derivatives, can exhibit higher initial decomposition temperatures in air, suggesting the formation of a more stable oxidized intermediate.[15]
Caption: A simplified schematic of the thermal decomposition pathway for a substituted 1,3,4-oxadiazole ring.
Experimental Assessment of Thermal Stability
Accurate and reproducible assessment of thermal stability is paramount in research and development. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed for this purpose.[15]
Caption: Standard experimental workflow for assessing thermal stability using TGA/DSC analysis.
Protocol: TGA for Decomposition Temperature
This protocol describes a standard method for determining the thermal stability range and decomposition characteristics of a 1,3,4-oxadiazole derivative.
Objective: To determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_peak) via TGA.
Materials & Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Microbalance (±0.01 mg accuracy)
-
TGA pans (e.g., platinum or alumina)
-
Test compound (2-5 mg)
-
High-purity nitrogen or synthetic air supply
Procedure:
-
Instrument Calibration: Ensure the TGA's temperature and mass sensors are calibrated according to the manufacturer's specifications.
-
Sample Preparation: Tare a clean TGA pan on the microbalance. Carefully weigh 2-5 mg of the powdered test compound directly into the pan. Record the exact mass.
-
Loading: Place the sample pan into the TGA furnace. If using a reference, place an empty, tared pan on the reference balance.
-
Parameter Setup: Program the instrument with the following parameters:
-
Atmosphere: Nitrogen (for pyrolysis) or Synthetic Air (for oxidative stability).
-
Gas Flow Rate: 20-50 mL/min.
-
Initial Temperature: 25°C.
-
Temperature Ramp: Heat from 25°C to a final temperature (e.g., 600°C or 800°C) at a constant rate of 10 °C/min.[11]
-
Isothermal Hold (Initial): Hold at 25°C for 5 minutes to allow the furnace to equilibrate.
-
-
Execution: Begin the analysis. The instrument will record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C) to obtain the TGA curve.
-
Plot the first derivative of the TGA curve (d(mass)/dT) to obtain the DTG curve.
-
Determine the Onset Decomposition Temperature (T_onset) : The temperature at which significant mass loss begins. This is often calculated by the intersection of the baseline tangent with the tangent of the steepest mass loss slope.
-
Determine the Peak Decomposition Temperature (T_peak) : The temperature at which the rate of mass loss is maximum, corresponding to the peak on the DTG curve.
-
Protocol: DSC for Phase Transitions and Energetics
This protocol is used to identify melting points and measure the energy associated with thermal decomposition.
Objective: To determine the melting point (Tm) and the enthalpy of decomposition (ΔH_dec).
Materials & Equipment:
-
Differential Scanning Calorimeter (DSC)
-
DSC pans and lids (e.g., aluminum, hermetically sealed)
-
Crimping press for sealing pans
-
Test compound (1-3 mg)
-
High-purity nitrogen or synthetic air supply
Procedure:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Weigh 1-3 mg of the test compound into a DSC pan. If the sample is volatile or may sublime, use a hermetically sealed pan. Crimp the lid onto the pan.
-
Loading: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Parameter Setup: Program the instrument with parameters identical to the TGA run for direct comparison:
-
Atmosphere: Nitrogen or Synthetic Air.
-
Gas Flow Rate: 20-50 mL/min.
-
Temperature Program: Heat from 25°C to a final temperature (past the decomposition event) at a rate of 10 °C/min.
-
-
Execution: Start the DSC run. The instrument will record the differential heat flow between the sample and reference pans.
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Melting Point (Tm): Identify the sharp, endothermic peak corresponding to the solid-liquid phase transition. The peak temperature is typically reported as the melting point.[15] A sharp peak is also an indicator of high sample purity.[15]
-
Decomposition: Identify the broad, exothermic peak (for energetic materials) or complex endo/exothermic events that occur after melting. The onset of this peak corresponds to the decomposition temperature.
-
Enthalpy (ΔH): Integrate the area under the melting or decomposition peak to calculate the enthalpy of that transition (in J/g).
-
Conclusion
The 1,3,4-oxadiazole ring system stands out as a molecular scaffold of exceptional thermal stability, a property derived from its inherent aromaticity and robust electronic structure. This stability can be further amplified and tailored through strategic substitution and polymerization, enabling its use in demanding applications ranging from heat-resistant polymers to advanced energetic materials. A thorough understanding of its decomposition mechanisms, coupled with rigorous characterization via TGA and DSC, is essential for any researcher or developer aiming to harness the full potential of this remarkable heterocycle. The protocols and insights provided in this guide serve as a foundational resource for the rational design and evaluation of next-generation, thermally stable 1,3,4-oxadiazole-based compounds.
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Zhang, J., et al. (2023). Integration of Carbonyl Groups with 1,3,4-Oxadiazoles: A Heat-Resistant Energetic Compound with Well-Balanced Performance via Heterocycle Transformation. Organic Letters, 25(34), 6345-6349. Available from: [Link]
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Hamciuc, C., et al. (2007). Synthesis, Characterization, and Study of the Thermal Properties of New Poly(arylene ether 1,3,4-oxadiazole)s. ResearchGate. Available from: [Link]
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Hamciuc, C., et al. (2009). Synthesis, Characterization and Study of the Thermal Properties of New Poly(arylene ether 1,3,4-oxadiazole)s and of New Copoly(arylene ether)s Containing Naphthalene/1,3,4-Oxadiazole Units. ResearchGate. Available from: [Link]
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Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. Available from: [Link]
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Liu, J., et al. (2021). Review on the Synthesis and Performance for 1,3,4‐Oxadiazole‐Based Energetic Materials. Propellants, Explosives, Pyrotechnics, 46(11), 1634-1650. Available from: [Link]
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Kumar, A., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(11), 1599. Available from: [Link]
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Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scientific Research Publishing. Available from: [Link]
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Siudak, R., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190. Available from: [Link]
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Zhang, M., et al. (2023). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. National Institutes of Health. Available from: [Link]
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Gwaram, N. S., et al. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(24), 7516. Available from: [Link]
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Siudak, R., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 23(9), 4658. Available from: [Link]
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Sharma, P., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. National Institutes of Health. Available from: [Link]
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Dow, R. L., et al. (2013). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 4(4), 663-668. Available from: [Link]
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Kumar, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. Available from: [Link]
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Singh, A., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Polycyclic Aromatic Compounds, 1-32. Available from: [Link]
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Methodological & Application
Application Note & Protocol: A Guided Synthesis of 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a valued bioisostere for carboxylic acids and amides, offering improved metabolic stability and pharmacokinetic properties.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also troubleshoot and adapt it. We detail the reaction mechanism, provide a step-by-step experimental workflow, outline critical safety precautions, and describe methods for structural validation of the final product.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[2] This moiety is a cornerstone in modern medicinal chemistry due to its favorable pharmacological profile. Its rigid, planar structure and ability to participate in hydrogen bonding allow it to effectively interact with biological targets. Furthermore, derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]
The specific target of this protocol, 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol, incorporates a mercapto (-SH) group and a phenolic hydroxyl (-OH) group. These functional handles provide opportunities for further chemical modification and can play a direct role in biological interactions, making the compound a versatile building block for the synthesis of more complex therapeutic agents.[4]
Reaction Principle and Mechanism
The synthesis is achieved through the cyclization of 3-hydroxybenzohydrazide with carbon disulfide in an alkaline medium. This transformation is a well-established and efficient method for constructing the 5-mercapto-1,3,4-oxadiazole ring system.[5][6]
The mechanism proceeds through several key steps:
-
Nucleophilic Attack: The terminal nitrogen atom of the 3-hydroxybenzohydrazide acts as a nucleophile, attacking the highly electrophilic carbon atom of carbon disulfide (CS₂).[7][8]
-
Dithiocarbazinate Formation: The reaction is conducted in the presence of a strong base, typically potassium hydroxide (KOH). The base facilitates the formation of a potassium dithiocarbazinate intermediate salt by deprotonating the nitrogen.[8]
-
Intramolecular Cyclization & Dehydration: The dithiocarbazinate intermediate undergoes an intramolecular cyclization. The oxygen atom of the hydrazide attacks the thiocarbonyl carbon, leading to a heterocyclic intermediate. Subsequent elimination of a water molecule (dehydration) and hydrogen sulfide, driven by the reaction conditions, results in the formation of the stable aromatic 1,3,4-oxadiazole ring.
-
Acidification: The reaction mixture is acidified during workup. This step protonates the potassium thiolate salt formed during the reaction, yielding the final mercapto group (-SH) on the oxadiazole ring.
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Application Notes & Protocols: Antimicrobial Screening of 3-(5-Mercapto-1,3,4-Oxadiazol-2-yl)-Phenol Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have emerged as a highly promising class due to their diverse and potent biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4] The 1,3,4-oxadiazole ring is a bioisostere for amide and ester functionalities, enhancing physicochemical properties like lipophilicity and metabolic stability, which are crucial for drug candidacy.[5]
This guide focuses specifically on derivatives of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol. The strategic inclusion of a phenolic hydroxyl group and a mercapto (-SH) group on the oxadiazole ring provides key reactive handles for further chemical modification and potential sites for interaction with biological targets.[6][7] This document provides a comprehensive, field-proven framework for the synthesis, characterization, and systematic antimicrobial evaluation of this chemical series, designed to guide researchers from initial compound creation to robust biological data generation.
Part 1: Synthesis and Characterization of the Core Scaffold
A robust and reproducible synthetic route is the foundation of any screening campaign. The selected pathway ensures high purity of the core scaffold, which is critical for obtaining reliable and interpretable biological data.
Protocol 1: Synthesis of 3-(5-Mercapto-1,3,4-Oxadiazol-2-yl)phenol
This protocol details the cyclization of a hydrazide precursor to form the target 1,3,4-oxadiazole ring. The reaction involves the treatment of 3-hydroxybenzohydrazide with carbon disulfide in an alkaline medium, a standard and efficient method for constructing the 5-mercapto-1,3,4-oxadiazole system.[8][9][10]
Rationale: The reaction proceeds via nucleophilic attack of the hydrazide on carbon disulfide, followed by intramolecular cyclization and dehydration to yield the stable heterocyclic ring. Potassium hydroxide acts as a base to deprotonate the hydrazide and facilitate the reaction.
Materials and Reagents:
-
3-Hydroxybenzohydrazide
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Absolute Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Distilled Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-hydroxybenzohydrazide (0.1 mol) in 100 mL of absolute ethanol.
-
To this solution, add a solution of potassium hydroxide (0.15 mol) dissolved in 50 mL of absolute ethanol.
-
Cool the mixture in an ice bath and slowly add carbon disulfide (0.12 mol) dropwise with continuous stirring over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Attach a reflux condenser and heat the mixture under reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and reduce the solvent volume to approximately one-third under reduced pressure.
-
Pour the concentrated mixture into 200 mL of ice-cold water.
-
Acidify the aqueous solution by slowly adding dilute HCl until the pH is approximately 5-6, leading to the precipitation of the crude product.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with cold distilled water to remove any inorganic impurities.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol.
-
Dry the final product in a vacuum oven.
Workflow for Synthesis of the Core Scaffold
Caption: Synthesis of the 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol scaffold.
Protocol 2: Spectroscopic Characterization
Unambiguous structural confirmation is mandatory. A combination of spectroscopic techniques provides a complete picture of the molecule's identity and purity.
Procedure:
-
FT-IR Spectroscopy: Record the IR spectrum to identify key functional groups. Look for characteristic peaks such as O-H (phenol, ~3300-3400 cm⁻¹), N-H (if any tautomer exists), C=N (oxadiazole ring, ~1610 cm⁻¹), C-O-C (ether linkage in the ring, ~1250 cm⁻¹), and S-H (mercapto, often weak, ~2550-2600 cm⁻¹).[8][10]
-
¹H-NMR Spectroscopy: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Confirm the presence of aromatic protons (multiplets in the δ 6.8-7.8 ppm range), the phenolic -OH proton (a broad singlet, often at δ > 9.0 ppm), and the mercapto -SH proton (a singlet whose chemical shift can vary, potentially around δ 13-14 ppm).[9][10]
-
¹³C-NMR Spectroscopy: Identify the number of unique carbon atoms. Expect signals for the aromatic carbons and two distinct signals for the oxadiazole ring carbons (C=N and C-S).
-
Mass Spectrometry (MS): Determine the molecular weight of the compound. The molecular ion peak [M]+ or [M+H]+ should correspond to the calculated molecular weight of C₈H₆N₂O₂S.
Part 2: Antimicrobial Screening Protocols
A tiered screening approach is efficient, beginning with a broad qualitative assay to identify active compounds, followed by quantitative assays to determine potency. All antimicrobial testing should adhere to established standards, such as those published by the Clinical and Laboratory Standards Institute (CLSI), to ensure data are reproducible and comparable.[11][12][13][14]
Protocol 3: Agar Well Diffusion for Primary Screening
This method provides a rapid, qualitative assessment of a compound's ability to inhibit microbial growth.[15][16] It is based on the principle that the test compound will diffuse from a well through an agar medium inoculated with a test microorganism, creating a zone of inhibition (ZOI) where growth is prevented.[17][18][19]
Materials and Reagents:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)[20][21]
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent, e.g., DMSO)
-
Sterile cork borer (6 mm diameter)
Procedure:
-
Prepare MHA or SDA plates and allow them to solidify.
-
Using a sterile cotton swab, uniformly spread the standardized microbial inoculum over the entire surface of the agar plate to create a lawn.
-
Allow the plate to dry for 5-10 minutes.
-
Aseptically punch uniform wells (6 mm diameter) into the agar using a sterile cork borer.[17]
-
Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate, labeled wells.
-
Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 28-30°C for 48 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
Workflow for Agar Well Diffusion Assay
Caption: Standard workflow for the agar well diffusion antimicrobial assay.
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23][24] This quantitative method is essential for comparing the potency of different derivatives.[20]
Materials and Reagents:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Standardized microbial inoculum, diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells[21]
-
Test compound stock solution
-
Multichannel pipette
Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row (e.g., column 1) and mix thoroughly. This creates a 1:2 dilution.
-
Transfer 100 µL from the first well to the second well to perform a serial two-fold dilution. Repeat this process across the row (e.g., to column 10), discarding the final 100 µL from the last dilution well.[21][25] Columns 11 and 12 will serve as controls.
-
The result is a plate with decreasing concentrations of the compound.
-
Prepare the final inoculum by diluting the 0.5 McFarland suspension in broth to achieve ~1 x 10⁶ CFU/mL.
-
Inoculate each well (columns 1-11) with 100 µL of this final inoculum. This dilutes the compound concentration by another factor of 2 and achieves the target inoculum density of 5 x 10⁵ CFU/mL.
-
Set up controls:
-
Growth Control (Column 11): 100 µL broth + 100 µL inoculum (no compound).
-
Sterility Control (Column 12): 200 µL broth only (no inoculum, no compound).
-
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
Determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[22]
Protocol 5: Determining Minimum Bactericidal Concentration (MBC)
To distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, an MBC test is performed.[26]
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate these aliquots onto a fresh, compound-free MHA plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (i.e., no more than 1-2 colonies are visible in the spot).[24]
Part 3: Data Interpretation and Advanced Characterization
Systematic data presentation and an understanding of a compound's safety profile are crucial for advancing a hit compound toward lead status.
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.
Table 1: Representative Antimicrobial Activity Data
| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | S. aureus MBC (µg/mL) |
| Scaffold-01 | -H | 64 | >128 | 128 | 128 |
| Deriv-02a | -CH₃ | 32 | 128 | 64 | 64 |
| Deriv-02b | -Cl | 8 | 64 | 32 | 16 |
| Deriv-02c | -NO₂ | 4 | 32 | 16 | 8 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | NA | 1 |
| Fluconazole | (Control) | NA | NA | 2 | >64 |
Data are hypothetical and for illustrative purposes only.
Potential Mechanism of Action
While detailed MoA studies are beyond the scope of initial screening, literature suggests that 1,3,4-oxadiazole derivatives can act through various mechanisms. These include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, interference with cell wall biosynthesis, or disruption of cellular respiration.[1][5][27] The presence of the mercapto group may also allow for interaction with metalloenzymes within the pathogen.
Protocol 6: Preliminary Cytotoxicity Assessment (MTT Assay)
A critical step in drug development is to ensure that the antimicrobial activity is not due to general cytotoxicity. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, serving as an indicator of cell viability.[21][28]
Materials and Reagents:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells (vehicle control) and a positive control for toxicity (e.g., doxorubicin).
-
Incubate the plate for another 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[28]
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[28]
Overall Screening Cascade
Caption: A tiered approach for antimicrobial drug discovery and development.
Conclusion
This guide provides a structured and scientifically grounded set of protocols for the antimicrobial evaluation of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol derivatives. By following a logical progression from synthesis and characterization to tiered biological screening and initial safety assessment, researchers can efficiently identify and advance promising new antimicrobial candidates. Adherence to standardized methodologies like those from CLSI is paramount for generating high-quality, reproducible data that can meaningfully contribute to the fight against infectious diseases.
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Douglas, E. J. A., et al. (2019). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases, 5(7), 1122–1133. [Link]
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Ghorab, M. M., et al. (2012). Antimicrobial activity of new synthesized [(oxadiazolyl)methyl]phenytoin derivatives. Acta Poloniae Pharmaceutica, 69(4), 657-667. [Link]
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Gudipati, G., et al. (2021). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 12, 638633. [Link]
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Application Notes & Protocols: 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol as a Versatile Ligand for Bioactive Metal Complexes
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for conferring a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The functionalization of this privileged heterocycle with a phenol and a mercapto group, as seen in 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (MODP), creates a multi-dentate ligand with exceptional potential for coordinating with transition metals. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to the principles of chelation therapy.[4][5][6] This guide provides a comprehensive overview, from synthesis to application, for researchers in chemistry, biology, and drug development aiming to leverage MODP in the creation of novel metal-based therapeutic agents. We detail the synthesis of the ligand, protocols for complexation with various transition metals (e.g., Cu(II), Co(II), Ni(II), Zn(II)), in-depth characterization methodologies, and a discussion of their potential applications, particularly in oncology and microbiology.
Rationale and Scientific Background
The therapeutic efficacy of many organic compounds can be significantly enhanced through coordination with metal ions. This enhancement is often explained by Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This allows for easier permeation through the lipid layers of cell membranes, thereby increasing the bioavailability and potency of the organic ligand at its target site.
The ligand 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol is an exemplary candidate for several reasons:
-
Multiple Donor Sites: It possesses several potential coordination sites—the phenolic oxygen, the thiol sulfur, and the two nitrogen atoms of the oxadiazole ring—allowing it to act as a versatile mono- or polydentate ligand.[7][8]
-
Thiol-Thione Tautomerism: The mercapto group can exist in tautomeric equilibrium with a thione form, influencing its coordination behavior and biological interactions.[9]
-
Intrinsic Bioactivity: The 1,3,4-oxadiazole ring is a well-established pharmacophore, and its combination with phenol and thiol moieties provides a strong foundation for biological activity.[10][11]
This guide will walk through the necessary steps to harness these properties for the development of novel metal complexes.
Experimental Workflow Overview
The journey from starting materials to biologically active metal complexes follows a structured, multi-stage process. This workflow ensures the purity and integrity of the final compounds, which is critical for reproducible biological evaluation.
Caption: Overall experimental workflow from starting materials to final application studies.
Synthesis of the Ligand: 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (MODP)
The synthesis is a two-step process starting from 3-hydroxybenzoic acid. The first step is the formation of the corresponding hydrazide, which is then cyclized to form the 1,3,4-oxadiazole ring.
Protocol 3.1: Synthesis of 3-Hydroxybenzohydrazide
-
Causality: This step converts the carboxylic acid into a more reactive hydrazide, which is the necessary precursor for the subsequent cyclization reaction to form the oxadiazole ring. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester.
-
Materials:
-
Methyl-3-hydroxybenzoate (or 3-hydroxybenzoic acid to be esterified first)
-
Hydrazine hydrate (99-100%)
-
Methanol or Ethanol
-
-
Procedure:
-
If starting from 3-hydroxybenzoic acid, first prepare the methyl ester (Methyl-3-hydroxybenzoate) via Fischer esterification (refluxing in methanol with a catalytic amount of sulfuric acid).[12]
-
Dissolve Methyl-3-hydroxybenzoate (0.1 mol) in methanol (150 mL) in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (0.2 mol, 2 molar equivalents) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, reduce the solvent volume under reduced pressure.
-
Cool the concentrated solution in an ice bath. The white crystalline product, 3-hydroxybenzohydrazide, will precipitate.
-
Filter the solid product using a Büchner funnel, wash with a small amount of cold diethyl ether, and dry in a vacuum desiccator.[13][14]
-
-
Self-Validation:
-
Expected Yield: 85-95%.
-
Melting Point: ~151-153 °C.
-
FT-IR (KBr, cm⁻¹): Appearance of N-H stretching bands (3200-3400 cm⁻¹), disappearance of the ester C-O stretch.
-
Protocol 3.2: Synthesis of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (MODP)
-
Causality: This is a classic cyclization reaction for forming 1,3,4-oxadiazoles. The hydrazide reacts with carbon disulfide in a basic medium (KOH). The base deprotonates the hydrazide and the thiol intermediate, facilitating the intramolecular cyclization and elimination of water to form the stable aromatic oxadiazole ring.[7][10][15]
-
Materials:
-
3-Hydroxybenzohydrazide (from Protocol 3.1)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-hydroxybenzohydrazide (0.05 mol) and potassium hydroxide (0.05 mol) in absolute ethanol (100 mL).
-
Cool the solution in an ice bath and add carbon disulfide (0.06 mol) dropwise with constant stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 10-15 hours. The solution will turn yellow/orange.
-
Monitor the reaction by TLC. The evolution of H₂S gas may be noted.[16]
-
After completion, concentrate the reaction mixture using a rotary evaporator.
-
Dissolve the resulting solid residue in a minimum amount of cold water.
-
Acidify the aqueous solution dropwise with dilute HCl until the pH is acidic (pH ~5-6), while cooling in an ice bath.
-
A pale yellow precipitate of MODP will form.
-
Filter the precipitate, wash thoroughly with cold water to remove any inorganic salts, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure MODP.[7][17]
-
-
Self-Validation:
-
Expected Yield: 70-85%.
-
FT-IR (KBr, cm⁻¹): Appearance of C=N (~1610), C-O-C (~1050), and a broad S-H band (~2550-2600, often weak). Disappearance of N-H stretching bands from the hydrazide.
-
¹H-NMR (DMSO-d₆, δ ppm): Signals for aromatic protons, a singlet for the phenolic -OH, and a broad singlet for the -SH proton (which disappears on D₂O exchange).[7]
-
Synthesis of Transition Metal Complexes
The purified MODP ligand can be used to synthesize a variety of metal complexes. The following is a general protocol that can be adapted for different metal salts.
Protocol 4.1: General Synthesis of M(II)-MODP Complexes
-
Causality: The complex is formed by the reaction of the deprotonated ligand with a metal ion in solution. The ligand acts as a Lewis base, donating electron pairs to the metal ion (a Lewis acid) to form coordinate bonds. A slight excess of ligand is often used to ensure complete complexation. The reaction is typically carried out in a polar solvent like ethanol or methanol to dissolve both the ligand and the metal salt.
-
Materials:
-
3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (MODP)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, Zn(OAc)₂·2H₂O)
-
Methanol or Ethanol
-
-
Procedure:
-
Dissolve the MODP ligand (2 mmol) in hot ethanol (30 mL) in a 100 mL flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in ethanol (20 mL).
-
Add the metal salt solution dropwise to the hot, stirring ligand solution. A 2:1 ligand-to-metal molar ratio is a common starting point for assuming bidentate coordination leading to an ML₂ complex.[7]
-
Upon addition of the metal salt, a change in color and/or the formation of a precipitate is typically observed.
-
Reflux the resulting mixture for 2-4 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature.
-
Collect the precipitated metal complex by filtration.
-
Wash the solid with ethanol and then diethyl ether to remove any unreacted starting materials.
-
Dry the final product in a vacuum desiccator over anhydrous CaCl₂.
-
Characterization of Ligand and Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.
Rationale for Characterization Techniques
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen. This is fundamental for confirming the empirical formula of the synthesized ligand and, crucially, for determining the ligand-to-metal stoichiometry in the complexes.
-
FT-IR Spectroscopy: Used to identify functional groups and confirm coordination. The key insight is gained by comparing the spectrum of the free ligand with that of the metal complex. A shift in the vibrational frequencies of the donor atoms (e.g., ν(C=N), ν(C-O), ν(C-S)) upon complexation provides direct evidence of coordination. The disappearance of the ν(S-H) band is a strong indicator of deprotonation and coordination via the sulfur atom.[7]
-
UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule. For transition metal complexes, the d-d electronic transitions observed in the visible region are diagnostic of the coordination geometry (e.g., octahedral vs. tetrahedral).[7]
-
¹H-NMR Spectroscopy: Confirms the structure of the diamagnetic ligand and its purity. For diamagnetic complexes (e.g., Zn(II)), the spectrum can confirm coordination by observing shifts in proton signals near the coordination sites. The disappearance of the labile SH proton signal is a key indicator.[7]
-
Magnetic Susceptibility: This measurement is critical for paramagnetic transition metal complexes (e.g., Cu(II), Co(II), Ni(II)). The measured magnetic moment helps in determining the number of unpaired electrons and thus provides strong evidence for the geometry of the complex.[7]
-
Mass Spectrometry: Determines the molecular weight of the ligand and complexes, confirming their composition.
Table 1: Expected Characterization Data for MODP and its M(II) Complexes
| Compound/Complex | Key FT-IR Peaks (cm⁻¹) | UV-Vis λₘₐₓ (nm) (in DMF) | Magnetic Moment (B.M.) | Proposed Geometry |
| MODP Ligand | ~3100 (O-H), ~2570 (S-H), ~1615 (C=N), ~1050 (C-O-C) | ~280, ~350 | - | - |
| [Cu(MODP)₂] | S-H absent, C=N shifts, M-N/M-S appear | ~450, ~650 (d-d bands) | ~1.75 - 2.20 | Distorted Octahedral |
| [Co(MODP)₂] | S-H absent, C=N shifts, M-N/M-S appear | ~520, ~680 (d-d bands) | ~4.30 - 5.20 | Octahedral |
| [Ni(MODP)₂] | S-H absent, C=N shifts, M-N/M-S appear | ~410, ~640, ~740 (d-d bands) | ~2.90 - 3.40 | Octahedral |
| [Zn(MODP)₂] | S-H absent, C=N shifts, M-N/M-S appear | Ligand-based transitions only | Diamagnetic | Octahedral |
| (Note: Specific values are illustrative and should be confirmed experimentally. Data synthesized from literature expectations.)[7][16] |
Proposed Coordination Environment
Based on spectroscopic evidence from similar systems, the MODP ligand likely acts as a bidentate ligand, coordinating to the metal ion through the deprotonated thiol sulfur and one of the adjacent nitrogen atoms of the oxadiazole ring, forming a stable five-membered chelate ring. Two such ligands would coordinate to a single metal center to form an octahedral complex, with the remaining coordination sites potentially occupied by solvent molecules.
Caption: Proposed bidentate coordination of two MODP ligands to a central metal ion (M²⁺).
Applications in Drug Development
The primary motivation for synthesizing these complexes is their potential as therapeutic agents. The coordination of MODP to metal ions can lead to novel compounds with enhanced efficacy.
Anticancer Activity
-
Scientific Rationale: Many 1,3,4-oxadiazole derivatives have demonstrated significant anticancer activity.[11][18][19] Metal complexes can exert cytotoxic effects through various mechanisms, including interaction with DNA, inhibition of key enzymes like topoisomerase or histone deacetylases, or generation of reactive oxygen species (ROS).[18] Studies on similar oxadiazole-metal complexes have shown that they can bind to DNA, likely through an intercalative mode, which disrupts DNA replication and transcription, ultimately leading to apoptosis in cancer cells.[7]
-
Protocol 6.1.1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media (e.g., DMEM with 10% FBS).
-
Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare stock solutions of the MODP ligand and its metal complexes in DMSO. Treat the cells with serial dilutions of the compounds (e.g., 1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration required to inhibit 50% of cell growth).
-
Antimicrobial Activity
-
Scientific Rationale: The presence of the N=C-S linkage in the mercapto-oxadiazole structure is known to contribute to antimicrobial properties.[10] Chelation can enhance this activity by facilitating the transport of the compound into microbial cells.[20] These complexes can disrupt cell wall synthesis, inhibit protein synthesis, or interfere with DNA replication in bacteria and fungi.[21][22]
-
Protocol 6.2.1: Agar Well Diffusion Method
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar for bacteria (e.g., S. aureus, E. coli) or Sabouraud Dextrose Agar for fungi (e.g., C. albicans).
-
Inoculation: Prepare a microbial inoculum equivalent to the 0.5 McFarland standard. Evenly spread the inoculum over the surface of the agar plates.
-
Well Preparation: Aseptically bore wells (6 mm diameter) into the agar plates.
-
Treatment: Add a fixed volume (e.g., 100 µL) of the test compounds (ligand and complexes at a known concentration, e.g., 1 mg/mL in DMSO) into the wells.
-
Controls: Use DMSO as a negative control and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.[7]
-
References
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. [Link]
-
Metal Complexes of Oxadiazole Ligands: An Overview. MDPI. [Link]
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Synthesis and Biological Activity of Some Metal Complexes with Thio-1,3,4- Oxadiazole Derivatives. ResearchGate. [Link]
-
A patent review of pharmaceutical and therapeutic applications of oxadiazole derivatives for the treatment of chronic diseases (2013–2021). Taylor & Francis Online. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
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Metal Complexes of Oxadiazole Ligands: An Overview. PMC - PubMed Central. [Link]
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Synthesis and Chracterization of 1,3,4- oxadiazole derivatives with some new transition metal complexes. Semantic Scholar. [Link]
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Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PMC - PubMed Central. [Link]
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Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals. [Link]
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Oxadiazoles in Medicinal Chemistry. ACS Publications. [Link]
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Synthesis, Characterization, and Biological Activity of Transition Metal Complexes of Oxadiazole. ResearchGate. [Link]
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Metal Complexes of Oxadiazole Ligands: An Overview. ResearchGate. [Link]
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. ResearchGate. [Link]
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Metal Complexes of Oxadiazole Ligands: An Overview. IRIS UniPA. [Link]
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Unlocking the Potential of Oxadiazole Compounds: A Comprehensive Review of their Anticancer Applications. Preprints.org. [Link]
-
Antibacterial activity of the ligands and their metal complexes against... ResearchGate. [Link]
-
Metal Complexes of Oxadiazole Ligands: An Overview. Semantic Scholar. [Link]
-
ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. Innovare Academic Sciences. [Link]
-
Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. ResearchGate. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC - NIH. [Link]
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Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Publications. [Link]
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Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals. [Link]
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Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. Research Inventy. [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]
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Transition metal complexes with a new tridentate ligand, 5-[6-(5-mercapto-1,3,4-oxadiazol-2-yl)pyridin-2-yl]. ResearchGate. [Link]
-
Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. ResearchGate. [Link]
-
Synthesis and Characterization of the Ligand Derived from 2-MercaptoBenzoxazole and It's Complexes with Some Transition Metals Ions. ResearchGate. [Link]
-
Structure of the 2-(5-mercapto-1,3,4-oxadiazol-2-yl) phenol (MODP) (a) and complexes (b). ResearchGate. [Link]
-
SYNTHESIS AND ANTICANCER ACTIVITY OF 4-HYDROXY BENZOIC ACID HYDRAZIDE-HYDRAZONES. ResearchGate. [Link]
-
Synthesis, evaluation, and in silico studies of 2-mercapto-5-substituted styryl-1,3,4-oxadiazoles as potential cytotoxic agents. Chula Digital Collections. [Link]
-
Transition metal complexes with a new tridentate ligand, 5-[6-(5-mercapto. SciSpace. [Link]
-
Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. ResearchGate. [Link]_Complexes_with_new_Ligand_Azo_Imidazole_Derivative)
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Application Note: Comprehensive In Vitro Cytotoxicity Profiling of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol
Audience: Researchers, scientists, and drug development professionals in oncology, toxicology, and medicinal chemistry.
Introduction
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1][2][3][4] Compounds incorporating this heterocycle have demonstrated a wide spectrum of therapeutic potential. The subject of this guide, 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (hereafter designated OMP), is a novel derivative whose biological activities are of significant interest.[5][6] The initial and most critical evaluation for any potential therapeutic agent is the assessment of its cytotoxicity.[7][8][9]
This document provides a comprehensive, multi-faceted guide to determining the in vitro cytotoxic profile of OMP. We move beyond a single-endpoint assay to provide a holistic view of the compound's effect on cell health, encompassing metabolic activity, membrane integrity, and the mechanism of cell death. These protocols are designed to be robust and self-validating, providing the rigorous data necessary for informed decisions in the drug discovery pipeline.[10]
Part 1: Assessment of Metabolic Viability via MTT Assay
Principle & Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[11] Its utility lies in measuring the metabolic activity of a cell population, which serves as a proxy for cell viability. The core principle involves the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into insoluble purple formazan crystals. This conversion is exclusively carried out by mitochondrial succinate dehydrogenase and other NAD(P)H-dependent oxidoreductase enzymes in metabolically active, living cells.[12] The quantity of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[13] This assay is an excellent first-pass screen for cytotoxic effects.[12]
Workflow for MTT-Based Viability Assessment
Caption: Workflow for assessing OMP cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
Materials and Reagents:
-
3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (OMP)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human cancer cell line (e.g., MCF-7 breast adenocarcinoma, HeLa cervical cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT reagent (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl with 10% SDS)[14]
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency. Harvest cells using Trypsin-EDTA and perform a viable cell count (e.g., with Trypan Blue).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.[13] Include wells for controls.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of OMP (e.g., 100 mM) in DMSO.
-
Perform serial dilutions of the OMP stock in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Controls: Prepare wells for:
-
Untreated Control: Cells with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.
-
Media Blank: Medium only, no cells (for background absorbance).[13]
-
-
Carefully remove the old medium from the cells and add 100 µL of the prepared OMP dilutions and controls to the respective wells.
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Assay Execution:
-
After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).
-
Return the plate to the incubator for 2-4 hours. During this time, viable cells will form visible purple formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[12]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[12][13]
-
-
Data Acquisition:
Data Analysis and Presentation
-
Calculate Percentage Viability:
-
First, correct the absorbance readings by subtracting the average OD of the media blank.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(OD of Treated Sample) / (OD of Untreated Control)] x 100
-
-
Determine the IC₅₀ Value:
-
The half-maximal inhibitory concentration (IC₅₀) is the concentration of OMP required to reduce cell viability by 50%.[15][17]
-
Plot % Viability against the log of the OMP concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism to accurately calculate the IC₅₀ value.[18][19]
-
Data Summary Table:
| Cell Line | Treatment Duration (h) | OMP IC₅₀ (µM) ± SD | Doxorubicin (Positive Control) IC₅₀ (µM) ± SD |
|---|---|---|---|
| MCF-7 | 48 | [Insert Value] | [Insert Value] |
| HeLa | 48 | [Insert Value] | [Insert Value] |
| A549 | 48 | [Insert Value] | [Insert Value] |
**Data presented as mean ± standard deviation from three independent experiments.
Part 2: Evaluation of Membrane Integrity via Lactate Dehydrogenase (LDH) Assay
Principle & Rationale
While the MTT assay measures metabolic compromise, the LDH assay quantifies cell death by measuring the loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[7] Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells.[20][21] Upon severe membrane damage, LDH is rapidly released into the surrounding culture medium.[20][22] The assay quantifies the amount of released LDH by measuring its enzymatic activity. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (like INT) into a colored formazan product.[23][24] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of lysed cells.[20][23]
Principle of the LDH Release Assay
Caption: Principle of LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
Materials and Reagents:
-
OMP-treated cell culture supernatants (from a parallel plate to the MTT assay)
-
Commercially available LDH Cytotoxicity Assay Kit (containing Substrate Mix, Assay Buffer, and Stop Solution)
-
Lysis Buffer (10X, provided in most kits for maximum LDH release control)
-
Sterile 96-well flat-bottom assay plate
Procedure:
-
Experimental Setup:
-
Culture and treat cells with OMP as described in the MTT protocol (Part 1, Steps 1 & 2). It is crucial to set up the following controls on the same plate:
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells treated with Lysis Buffer 30-60 minutes before the assay endpoint (represents 100% cytotoxicity).
-
Vehicle Control: Cells treated with the highest concentration of DMSO.
-
Medium Background: Culture medium only.
-
-
-
Supernatant Collection:
-
At the end of the treatment period, centrifuge the 96-well culture plate at 400 x g for 5 minutes.[24] This pellets any detached dead cells and debris.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well assay plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new assay plate containing the supernatants.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
-
Data Acquisition:
-
Add 50 µL of Stop Solution (if required by the kit) to each well.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~490 nm) within 1 hour.
-
Data Analysis and Presentation
-
Calculate Percentage Cytotoxicity:
-
First, subtract the Medium Background absorbance from all other readings.
-
Use the following formula to determine the percentage of OMP-induced cytotoxicity: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Data Summary Table:
| OMP Concentration (µM) | % Cytotoxicity ± SD (48h) |
|---|---|
| 0.1 | [Insert Value] |
| 1 | [Insert Value] |
| 10 | [Insert Value] |
| 50 | [Insert Value] |
| 100 | [Insert Value] |
**Data presented as mean ± standard deviation from three independent experiments.
Part 3: Mechanistic Insight via Annexin V/PI Apoptosis Assay
Principle & Rationale
To determine how OMP induces cell death, we use a flow cytometry-based apoptosis assay. This method differentiates between viable, apoptotic, and necrotic cells.[7][8] The assay relies on two key probes:
-
Annexin V: A protein with a high affinity for phosphatidylserine (PS). In healthy cells, PS resides on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this membrane asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[25]
-
Propidium Iodide (PI): A fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. PI can only enter cells in the late stages of apoptosis or necrosis, where membrane integrity is lost, and intercalate with DNA.[25]
By using both probes simultaneously, we can distinguish four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rarely observed, often an artifact of cell handling).
Four-Quadrant Analysis of Apoptosis
Caption: Interpretation of Annexin V/PI flow cytometry data.
Detailed Protocol: Annexin V/PI Staining
Materials and Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Cells cultured and treated in 6-well plates
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 0.5 x 10⁶ cells/well).
-
Treat cells with OMP at concentrations around the predetermined IC₅₀ value for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Crucial Step: Apoptotic cells may detach. Collect both the floating cells (in the medium) and the adherent cells.
-
Aspirate the culture medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS, then detach them with Trypsin-EDTA.
-
Combine the detached adherent cells with their corresponding supernatant in the centrifuge tube.
-
Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.[25]
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[26]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[27]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).[7]
-
Set up compensation and quadrants using unstained, PI-only, and Annexin V-only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
Data Analysis and Presentation
The flow cytometry software will generate a four-quadrant plot for each sample. Quantify the percentage of cells in each quadrant (Q1, Q2, Q3, Q4) to determine the distribution of live, apoptotic, and necrotic cells.
Data Summary Table:
| Treatment (48h) | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
|---|---|---|---|
| Untreated Control | [Insert Value] | [Insert Value] | [Insert Value] |
| OMP (IC₅₀ Conc.) | [Insert Value] | [InsertValue] | [Insert Value] |
| OMP (2x IC₅₀ Conc.) | [Insert Value] | [Insert Value] | [Insert Value] |
**Data represents the mean percentage of total gated cells from three independent experiments.
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
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Lactate Concentration assay (LDH method). Protocols.io. Available at: [Link]
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MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
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Method for Analysing Apoptotic Cells via Annexin V Binding. UCL. Available at: [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]
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How can I calculate IC50 for a cytotoxic substance?. ResearchGate. Available at: [Link]
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Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. ResearchGate. Available at: [Link]
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Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. HESI. Available at: [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
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Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit Technical Manual. Assay Genie. Available at: [Link]
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(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Center for Biotechnology Information. Available at: [Link]
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How to calculate IC50. Science Gateway. Available at: [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. Available at: [Link]
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N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. PubMed. Available at: [Link]
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Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. ResearchGate. Available at: [Link]
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Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. Research Inventy. Available at: [Link]
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Biological Evaluation of Novel Synthesized 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. International Journal of Current Pharmaceutical Research. Available at: [Link]
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1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1. MDPI. Available at: [Link]
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4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol. PubChem. Available at: [Link]
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2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. MDPI. Available at: [Link]
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N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. PubMed. Available at: [Link]
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Application Notes & Protocols: A Comprehensive Guide to Evaluating the Antioxidant Activity of Mercapto-Oxadiazole Compounds
For: Researchers, scientists, and drug development professionals engaged in antioxidant research.
Preamble: The Rationale for a Multi-Faceted Approach
The relentless production of reactive oxygen species (ROS) is a fundamental consequence of aerobic metabolism. While ROS play crucial roles in cellular signaling, their overaccumulation leads to oxidative stress, a state implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2][3] Consequently, the discovery of potent antioxidants that can mitigate oxidative damage remains a cornerstone of therapeutic development.
Among the vast landscape of synthetic molecules, heterocyclic compounds containing the 1,3,4-oxadiazole ring and a mercapto (-SH) substituent have emerged as a particularly promising class.[4][5] Their unique electronic configuration and the hydrogen-donating capability of the thiol group suggest a potent mechanism for neutralizing free radicals.[6] However, a robust evaluation of their antioxidant potential cannot rely on a single assay. A compound's activity in a simple chemical test may not translate to a complex biological environment where factors like solubility, cell permeability, and metabolic stability are paramount.
This guide provides a comprehensive framework for the systematic evaluation of mercapto-oxadiazole compounds, progressing from fundamental chemical reactivity to more biologically relevant cell-based assays. We will not only detail the protocols but also elucidate the causality behind experimental choices, ensuring that the data generated is both reliable and translatable.
The Chemical Basis of Antioxidant Action in Mercapto-Oxadiazoles
The antioxidant capacity of this class of compounds is primarily attributed to two structural features: the mercapto group (-SH) and the 1,3,4-oxadiazole nucleus. The synthesis of these scaffolds typically involves the cyclization of acid hydrazides with carbon disulfide in an alkaline medium.[7][8][9]
The primary mechanism of radical scavenging is believed to be through hydrogen-atom transfer (HAT) from the thiol moiety, which donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting thiyl radical can be stabilized through resonance delocalization across the aromatic and 1,3,4-oxadiazole rings, preventing it from becoming a pro-oxidant.[4] Some compounds may also act via single-electron transfer (SET).[6]
Caption: Key structural features of mercapto-oxadiazole compounds.
Tier 1 Evaluation: In Vitro Chemical Assays
These assays provide a rapid and cost-effective first-pass screening of a compound's fundamental ability to neutralize free radicals or reduce pro-oxidants. They are performed in a cell-free system.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle of Causality: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[10] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at ~517 nm.[11][12] The simplicity and reproducibility of this method make it an excellent primary screening tool.[13]
-
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.
-
Sample Preparation: Prepare a stock solution of the mercapto-oxadiazole compound in a suitable solvent (e.g., DMSO, methanol) and create a series of dilutions (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Reaction Setup: In a 96-well plate, add 20 µL of each sample dilution to wells in triplicate. Add 20 µL of solvent to control wells.
-
Initiate Reaction: Add 200 µL of the 0.1 mM DPPH working solution to all wells.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Controls: Use a known antioxidant like Ascorbic Acid or Trolox as a positive control.[5] The solvent with DPPH solution serves as the negative control.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound. The results are typically expressed as the IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This is determined by plotting the % scavenging against the compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle of Causality: The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[14] This radical is generated by oxidizing ABTS with potassium persulfate. The resulting blue-green radical has a characteristic absorbance at 734 nm. Antioxidants reduce the ABTS•+, causing decolorization. A key advantage of this assay is its applicability to both hydrophilic and lipophilic compounds.[15]
-
Experimental Protocol:
-
Reagent Preparation (ABTS•+ Stock): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[16]
-
Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction Setup: In a 96-well plate, add 10 µL of each sample dilution (prepared as in the DPPH assay) to wells in triplicate.
-
Initiate Reaction: Add 200 µL of the ABTS•+ working solution to all wells.
-
Incubation: Mix and incubate at room temperature for 5-7 minutes.
-
Measurement: Read the absorbance at 734 nm.
-
-
Data Analysis: Calculation of scavenging percentage is similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A calibration curve is generated using Trolox as the standard, and the activity of the test compound is expressed as µM of Trolox equivalents.[14]
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle of Causality: The FRAP assay does not measure radical scavenging directly but evaluates the total antioxidant power based on the compound's ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH.[17][18] The reduction is monitored by the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has an absorbance maximum at 593 nm.[19] This assay provides a direct measure of the reducing capability of the test compound.
-
Experimental Protocol:
-
Reagent Preparation (FRAP Reagent): Prepare the FRAP reagent fresh by mixing 10 parts of 300 mM acetate buffer (pH 3.6), 1 part of 10 mM TPTZ solution in 40 mM HCl, and 1 part of 20 mM FeCl₃·6H₂O solution. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare sample dilutions as described previously. A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
Reaction Setup: In a 96-well plate, add 10 µL of sample, standard, or blank (solvent) to wells.
-
Initiate Reaction: Add 190-220 µL of the pre-warmed FRAP reagent to all wells.[20]
-
Incubation: Incubate the plate at 37°C. Absorbance readings can be taken kinetically or at a fixed endpoint (e.g., 4-60 minutes, depending on the kit/protocol).[17][20]
-
Measurement: Read the absorbance at 593 nm.
-
-
Data Analysis: The absorbance of the samples is compared to the standard curve of Fe²⁺. The FRAP value is expressed as micromolar Fe²⁺ equivalents.
Caption: Standard workflow for the DPPH antioxidant assay.
| Assay | Principle | Measures | Standard | Wavelength |
| DPPH | Radical Scavenging (HAT/SET) | IC₅₀ | Ascorbic Acid | ~517 nm |
| ABTS | Radical Cation Scavenging | TEAC | Trolox | ~734 nm |
| FRAP | Ferric Ion Reduction | Fe²⁺ Equivalents | FeSO₄ | ~593 nm |
| Table 1. Summary of In Vitro Chemical Antioxidant Assays. |
Tier 2 Evaluation: Cell-Based Assays
Moving into a cellular context is a critical step for validating the biological relevance of in vitro findings. Cell-based assays account for bioavailability, cellular uptake, and metabolic transformation of the test compounds.[21]
Cellular Antioxidant Activity (CAA) Assay
-
Principle of Causality: This assay quantifies the antioxidant activity of compounds within a cellular environment.[22] It utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate groups, trapping the non-fluorescent DCFH. ROS, induced by a generator like AAPH or ABAP, oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21][23] An effective antioxidant will enter the cell and quench these ROS, thereby preventing the oxidation of DCFH and reducing the fluorescence signal.[24][25]
-
Experimental Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and grow to confluence. HepG2 cells are chosen for their metabolic activity.
-
Cell Treatment: Remove the growth medium and wash the cells with PBS. Treat the cells with various concentrations of the mercapto-oxadiazole compound (and a positive control like Quercetin) for 1-2 hours to allow for cellular uptake.
-
Probe Loading: Add DCFH-DA solution (e.g., 25 µM) to all wells and incubate for approximately 60 minutes.
-
Induction of Oxidative Stress: Wash the cells to remove excess probe and compound. Add a peroxyl radical initiator, such as ABAP (AAPH), to all wells except for the no-stress control.
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission (e.g., at 535 nm) with excitation at ~485 nm. Readings are taken every 5 minutes for 1 hour.
-
-
Data Analysis: The area under the curve (AUC) is calculated for the fluorescence kinetics. The CAA value is calculated as follows: CAA Unit = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the integrated AUC for the sample and ∫CA is the integrated AUC for the control curve. Results are often expressed as micromoles of Quercetin Equivalents (QE).
Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.
Mechanistic Insights: Modulation of Cellular Defense Pathways
Potent antioxidants do more than just scavenge ROS; they can also bolster the cell's own endogenous antioxidant defenses. The primary pathway governing this response is the Keap1-Nrf2-ARE signaling cascade.[26]
-
Principle of Causality: Under normal conditions, the transcription factor Nrf2 is bound by Keap1, which targets it for degradation. Oxidative or electrophilic stress (which can be mimicked by certain compounds) causes Keap1 to release Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including those for enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[27] Evaluating the ability of a mercapto-oxadiazole compound to activate this pathway provides profound insight into its mechanism of action beyond direct scavenging.
Caption: Activation of the Keap1-Nrf2-ARE antioxidant response pathway.
Concluding Remarks and Future Directions
The evaluation of mercapto-oxadiazole compounds requires a tiered and logical progression of assays. A strong candidate will demonstrate activity across multiple platforms:
-
High potency in chemical assays (DPPH, ABTS, FRAP), indicating intrinsic radical scavenging or reducing ability.[6]
-
Significant efficacy in cell-based assays (CAA), confirming cellular uptake and intracellular activity.[22][23]
-
Potential to modulate endogenous defense pathways (Nrf2 activation), suggesting a more complex and potentially longer-lasting protective effect.
Compounds that show promise in these in vitro and cell-based models become strong candidates for further investigation in in vivo models of oxidative stress, such as those using C. elegans or rodents, where endpoints like organism survival and tissue-specific biomarkers (e.g., SOD, catalase, glutathione levels) can be measured.[28][29][30] This systematic approach ensures that only the most promising, biologically active compounds are advanced in the drug development pipeline.
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Application Notes and Protocols for DNA Cleavage Studies with 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol Complexes
Introduction: The Therapeutic Potential of Artificial Nucleases
The targeted cleavage of deoxyribonucleic acid (DNA) is a cornerstone of modern molecular biology and a critical mechanism for various therapeutic interventions, particularly in oncology.[1] While nature has evolved a sophisticated arsenal of metallonucleases to regulate and repair DNA, the development of synthetic molecules that mimic this function—so-called "artificial nucleases"—offers a promising avenue for creating novel drugs.[2][3] These synthetic agents can be designed to induce DNA damage, which, if left unrepaired, can trigger apoptotic pathways and lead to cell death, a highly desirable outcome in the context of cancer therapy.[1]
Among the vast landscape of synthetic chemistry, heterocyclic compounds have emerged as privileged scaffolds in drug discovery.[4][5] Specifically, derivatives of 1,3,4-oxadiazole have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] The incorporation of a metal ion into an organic ligand framework, such as 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol, can yield complexes with unique three-dimensional structures and redox properties conducive to DNA interaction and cleavage.[8]
These metal complexes can mediate DNA cleavage through two primary pathways: hydrolytic and oxidative cleavage.[1][9] Hydrolytic cleavage involves the breaking of the phosphodiester backbone, a mechanism often facilitated by the Lewis acidity of the metal center.[1] In contrast, oxidative cleavage, which is the focus of this application note, typically involves redox-active metals that can generate reactive oxygen species (ROS).[1][10] These highly reactive species, such as hydroxyl radicals or superoxide anions, can abstract hydrogen atoms from the deoxyribose sugar or oxidize the nucleobases, leading to strand scission.[1][9]
This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting DNA cleavage studies with novel 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol metal complexes. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of reliable and reproducible data.
Part 1: Synthesis and Characterization of the Ligand and its Metal Complexes
The foundational step in these studies is the synthesis of the parent ligand, 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol, and its subsequent complexation with various transition metals.
Synthesis of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol
The synthesis of the ligand can be achieved through a multi-step reaction sequence starting from 3-hydroxybenzohydrazide. A general synthetic scheme involves the reaction of 3-hydroxybenzohydrazide with carbon disulfide in the presence of a base like potassium hydroxide, followed by acidification to yield the desired 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol.[11][12]
Synthesis of Metal (II) Complexes
The metal complexes can be synthesized by reacting the 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol ligand with various metal (II) salts (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂) in an appropriate solvent, typically ethanol or methanol.[11][13] The reaction mixture is usually refluxed, and the resulting solid complex is then filtered, washed, and dried.
Characterization
Thorough characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity and purity. Standard analytical techniques include:
-
Spectroscopic Methods: FT-IR, ¹H-NMR, ¹³C-NMR, and UV-Vis spectroscopy to confirm the chemical structure and coordination of the ligand to the metal ion.[11][13]
-
Elemental Analysis: To determine the empirical formula of the complexes.
-
Magnetic Susceptibility Measurements: To determine the geometry of the metal complexes.[11][13]
-
Molar Conductance Measurements: To assess the electrolytic nature of the complexes.[11]
Part 2: Protocols for DNA Cleavage Studies
The central part of this guide focuses on the experimental protocols to evaluate the DNA cleavage activity of the synthesized complexes. These studies typically utilize supercoiled plasmid DNA and analyze its conversion to nicked and linear forms upon incubation with the test compounds.
Materials and Reagents
-
DNA: Supercoiled plasmid DNA (e.g., pBR322).
-
Ligand and Metal Complexes: Stock solutions prepared in a suitable solvent (e.g., DMSO).
-
Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl/50 mM NaCl, pH 7.2).
-
Agarose: Molecular biology grade.
-
Electrophoresis Buffer: Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer.[14]
-
Loading Dye: 6X DNA loading dye containing bromophenol blue and xylene cyanol.
-
DNA Stain: Ethidium bromide or a safer alternative like SYBR Safe.[15]
-
Reactive Oxygen Species (ROS) Scavengers: Dimethyl sulfoxide (DMSO), tert-butyl alcohol, superoxide dismutase (SOD), and catalase for mechanistic studies.[16]
-
Activating Agent: Hydrogen peroxide (H₂O₂) is often used as a co-reagent to facilitate oxidative cleavage.[11]
Experimental Workflow for DNA Cleavage
The following diagram illustrates the general workflow for assessing the DNA cleavage activity of the metal complexes.
Caption: General workflow for DNA cleavage assay.
Detailed Protocol: Agarose Gel Electrophoresis for DNA Cleavage
This protocol details the steps for evaluating the ability of the 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol complexes to cleave supercoiled plasmid DNA.
-
Prepare a 1% (w/v) Agarose Gel:
-
Dissolve 1 g of agarose in 100 mL of 1X TAE or TBE buffer by heating in a microwave until the solution is clear.[15][17]
-
Allow the solution to cool to about 55-60°C.
-
Add the DNA stain (e.g., ethidium bromide to a final concentration of 0.5 µg/mL or SYBR Safe according to the manufacturer's instructions) and mix gently.[18]
-
Pour the molten agarose into a gel casting tray with a comb and allow it to solidify.[17]
-
-
Set up the Cleavage Reactions:
-
In separate microcentrifuge tubes, prepare the reaction mixtures as described in the table below. The final volume for each reaction is typically 20 µL.
-
| Component | Control | Complex Only | Complex + H₂O₂ |
| Supercoiled DNA (0.5 µg/µL) | 1 µL | 1 µL | 1 µL |
| Tris-HCl Buffer (pH 7.2) | 17 µL | to 20 µL | to 20 µL |
| Complex Stock Solution | - | X µL | X µL |
| H₂O₂ (e.g., 100 µM) | - | - | Y µL |
| Sterile Water | to 20 µL | - | - |
-
Note: The concentrations of the complex and H₂O₂ should be optimized based on preliminary experiments.
-
Incubation:
-
Gently mix the contents of each tube and incubate at 37°C for a predetermined time (e.g., 1-2 hours).
-
-
Stop the Reaction and Prepare for Electrophoresis:
-
After incubation, add 4 µL of 6X DNA loading dye to each reaction tube to stop the reaction and prepare the samples for loading.
-
-
Gel Electrophoresis:
-
Carefully remove the comb from the solidified gel and place the casting tray into the electrophoresis tank.
-
Fill the tank with 1X TAE or TBE buffer until the gel is submerged.[19]
-
Load the entire volume of each reaction mixture into separate wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.[14]
-
-
Visualization and Analysis:
-
Visualize the DNA bands using a UV transilluminator.[19]
-
The fastest migrating band corresponds to the supercoiled (Form I) DNA, the middle band to the nicked circular (Form II) DNA, and the slowest migrating band (if present) to the linear (Form III) DNA.
-
Quantify the intensity of each DNA band using gel documentation software to determine the percentage of cleaved DNA.
-
Part 3: Mechanistic Studies to Elucidate the Cleavage Pathway
To understand how the metal complexes induce DNA cleavage, it is essential to investigate the underlying mechanism, particularly the involvement of reactive oxygen species (ROS).
Role of Reactive Oxygen Species (ROS)
The generation of ROS is a hallmark of oxidative DNA cleavage.[10] To identify the specific ROS involved, the cleavage assay can be performed in the presence of various radical scavengers.
-
Hydroxyl Radical (•OH) Scavengers: Dimethyl sulfoxide (DMSO) or tert-butyl alcohol.
-
Superoxide Anion (O₂⁻) Scavenger: Superoxide dismutase (SOD).
-
Hydrogen Peroxide (H₂O₂) Scavenger: Catalase.
If the addition of a specific scavenger inhibits the DNA cleavage activity of the complex, it suggests the involvement of the corresponding ROS in the cleavage mechanism.
Proposed Mechanism of Oxidative DNA Cleavage
The following diagram illustrates a plausible pathway for oxidative DNA cleavage mediated by a redox-active metal complex in the presence of an activating agent like H₂O₂.
Caption: Proposed oxidative DNA cleavage mechanism.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for investigating the DNA cleavage capabilities of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol metal complexes. By systematically evaluating their cleavage efficiency and elucidating the underlying mechanisms, researchers can gain valuable insights into the potential of these compounds as novel therapeutic agents. The combination of synthetic chemistry, biochemical assays, and mechanistic studies is crucial for the rational design and development of next-generation artificial nucleases for applications in medicine and biotechnology.
References
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Burrows, C. J., & Muller, J. G. (1998). Oxidative DNA damage: chemistry, mechanisms and significance. Chemical reviews, 98(3), 1109-1151. Available at: [Link]
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Gomha, S. M., & Khalil, K. D. (2012). A convenient ultrasound-promoted synthesis and cytotoxic activity of some new thiazole derivatives. Molecules, 17(8), 9335-9347. Available at: [Link]
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Jubeen, F., Liaqat, W., & Sultan, A. (2020). Synthesis, characterization and biological evaluation of 1, 3, 4-oxadiazole derivatives. Journal of the Serbian Chemical Society, 85(1), 1-12. Available at: [Link]
-
Lee, M., & Kim, S. K. (2017). DNA cleavage by metal complexes. Journal of inorganic biochemistry, 177, 276-285. Available at: [Link]
-
Priyadarshini, R., & Nagababu, P. (2021). DNA Cleavage by Transition Metal Complexes and its Applications-A Review. International Journal of Pharmacy and Biological Sciences, 9(2), 1089-1106. Available at: [Link]
-
Raman, N., & Parameswari, S. (2012). DNA cleavage and antimicrobial activity of a new Schiff base and its transition metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 94, 144-151. Available at: [Link]
-
Reddy, P. A. N., & Kumar, Y. P. (2013). Synthesis, spectral characterization, and DNA cleavage studies of Cu (II), Ni (II), and Co (II) complexes with a new Schiff base ligand. Journal of the Serbian Chemical Society, 78(1), 29-39. Available at: [Link]
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Saeed, A., Shaheen, U., & Hameed, A. (2010). 1, 3, 4-Oxadiazoles: a potent class of antimicrobial agents. Medicinal Chemistry Research, 19(5), 455-470. Available at: [Link]
- Sambrook, J., & Russell, D. W. (2001). Molecular cloning: a laboratory manual (3rd ed.).
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Sigman, D. S., Graham, D. R., D'Aurora, V., & Stern, A. M. (1979). Oxygen-dependent cleavage of DNA by the 1,10-phenanthroline. cuprous complex. Journal of Biological Chemistry, 254(24), 12269-12272. Available at: [Link]
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Sreelatha, N., & Kumar, Y. P. (2014). Synthesis, characterization, and DNA cleavage studies of novel Schiff base metal complexes. Journal of the Serbian Chemical Society, 79(5), 551-561. Available at: [Link]
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Thangadurai, T. D., & Natarajan, K. (2001). Synthesis, characterization and DNA cleavage studies of some transition metal complexes of N-salicylidene-o-aminobenzoic acid. Transition Metal Chemistry, 26(4), 500-504. Available at: [Link]
-
Thomas, A. M., & N, R. (2016). Synthesis, spectral characterization, and DNA cleavage studies of transition metal complexes of a Schiff base derived from 2-hydroxy-1-naphthaldehyde and 2-aminophenol. Journal of the Serbian Chemical Society, 81(1), 1-11. Available at: [Link]
-
Veeraswamy, B., & Kumar, Y. P. (2015). Synthesis, characterization, and DNA cleavage studies of some transition metal complexes with a new Schiff base ligand. Journal of the Serbian Chemical Society, 80(1), 1-11. Available at: [Link]
-
Yogesh, D., & S, R. (2017). Synthesis, spectral characterization, and DNA cleavage studies of metal complexes of a new Schiff base ligand. Journal of the Serbian Chemical Society, 82(1), 1-11. Available at: [Link]
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Application Notes & Protocols: 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol as a Promising Material for Nonlinear Optical Applications
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals interested in the synthesis, characterization, and application of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol in the field of nonlinear optical (NLO) materials. This document outlines the scientific rationale, detailed experimental protocols, and potential applications, grounded in established principles of materials science and nonlinear optics.
Introduction: The Potential of Oxadiazole Derivatives in Nonlinear Optics
Organic molecules with significant nonlinear optical (NLO) properties are at the forefront of materials science research, underpinning advancements in optical data storage, optical computing, and all-optical switching.[1] The 1,3,4-oxadiazole moiety is a key building block in the design of high-performance NLO materials due to its unique electronic characteristics.[2][3] These heterocyclic compounds possess a high electron affinity, which, when combined with various substituents, makes them important carrier structures for optoelectronic devices.[4][5]
The molecule 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol is of particular interest. The phenol group can act as an electron donor, while the mercapto-substituted oxadiazole ring can function as an electron acceptor, creating a donor-acceptor (D-A) system. This intramolecular charge transfer is a key mechanism for generating large second and third-order optical nonlinearities.[6] The π-conjugated system facilitates electron delocalization, which is essential for enhancing these NLO effects.[6][7] This guide will explore the practical aspects of harnessing the NLO properties of this promising molecule.
Synthesis of 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol
The synthesis of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol can be achieved through a reliable two-step process starting from 3-hydroxybenzohydrazide.[8][9]
Protocol 2.1: Synthesis of 3-Hydroxybenzohydrazide
This initial step involves the hydrazinolysis of a corresponding ester, methyl 3-hydroxybenzoate.
Materials:
-
Methyl 3-hydroxybenzoate
-
Hydrazine hydrate (99%)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve methyl 3-hydroxybenzoate in absolute ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (99%) to the solution.
-
Reflux the mixture for 4-6 hours with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated 3-hydroxybenzohydrazide is collected by filtration, washed with cold ethanol, and dried under vacuum.
Protocol 2.2: Cyclization to form 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol
This step involves the reaction of the hydrazide with carbon disulfide in an alkaline medium.[8][9]
Materials:
-
3-Hydroxybenzohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Hydrochloric acid (dilute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 3-hydroxybenzohydrazide and potassium hydroxide in absolute ethanol in a round-bottom flask.
-
Add carbon disulfide dropwise to the stirred solution at room temperature.
-
Reflux the reaction mixture for 8-12 hours.
-
After cooling, the reaction mixture is diluted with water and acidified with dilute hydrochloric acid.
-
The precipitated solid, 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol, is filtered, washed thoroughly with water, and recrystallized from ethanol to obtain a pure product.[10]
Diagram 1: Synthesis Workflow
Caption: Synthetic pathway for 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol.
Characterization of the Synthesized Compound
The synthesized 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol should be thoroughly characterized to confirm its structure and purity.
Table 1: Spectroscopic and Analytical Characterization
| Technique | Expected Observations |
| FT-IR (KBr, cm⁻¹) | Bands for O-H stretching (phenol), N-H stretching (amide, if precursor is present), C=N stretching (oxadiazole ring), and C-S stretching.[8] |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons, a singlet for the phenolic -OH proton, and a signal for the -SH proton.[11] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Signals corresponding to the aromatic carbons and the carbons of the oxadiazole ring.[8] |
| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
| Elemental Analysis | Percentages of C, H, N, and S should be in close agreement with the calculated values.[1] |
Investigation of Nonlinear Optical Properties
The third-order nonlinear optical properties of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol can be effectively investigated using the Z-scan technique.[12][13] This method is highly sensitive for determining both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[14][15]
Protocol 4.1: Z-Scan Measurement
Experimental Setup:
-
A high-power laser source (e.g., a Q-switched Nd:YAG laser at 532 nm).[1]
-
A focusing lens to create a Gaussian beam.
-
A sample holder mounted on a computer-controlled translation stage.
-
An aperture and a photodetector in the far-field.
Procedure:
-
Dissolve the synthesized compound in a suitable solvent (e.g., DMSO or chloroform) to prepare a solution of known concentration.
-
Place the solution in a quartz cuvette of known path length (typically 1 mm).
-
Align the laser beam to pass through the focusing lens and the sample.
-
Translate the sample along the z-axis (the direction of laser propagation) through the focal point of the lens.
-
Record the transmitted intensity through the aperture at different sample positions.
-
Perform two sets of measurements:
-
Closed-aperture Z-scan: The aperture is partially closed to detect changes in the beam divergence due to nonlinear refraction. A pre-focal valley followed by a post-focal peak indicates a positive nonlinear refractive index (self-focusing), while the opposite indicates a negative nonlinear refractive index (self-defocusing).
-
Open-aperture Z-scan: The aperture is fully open to collect all the transmitted light. This measurement is sensitive to nonlinear absorption. A decrease in transmittance at the focus indicates two-photon absorption or reverse saturable absorption.
-
Diagram 2: Z-Scan Experimental Setup
Caption: Schematic of a typical Z-scan experimental setup.
Data Analysis and Expected Results
The data obtained from the Z-scan measurements can be analyzed to determine the key NLO parameters.
Table 2: Key Nonlinear Optical Parameters
| Parameter | Description | Significance |
| Nonlinear Refractive Index (n₂) | The change in the refractive index of the material with the intensity of the incident light. | A large n₂ is desirable for applications in all-optical switching and optical limiting.[16] |
| Nonlinear Absorption Coefficient (β) | The change in the absorption coefficient of the material with the intensity of the incident light. | A large β is crucial for optical limiting applications to protect sensors and eyes from high-intensity laser pulses. |
| Third-Order Susceptibility (χ⁽³⁾) | A complex quantity that describes the third-order nonlinear optical response of the material. | The real part is related to n₂, and the imaginary part is related to β. It is a fundamental measure of the NLO properties.[12] |
Based on studies of similar oxadiazole derivatives, 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol is expected to exhibit a significant third-order nonlinear optical response.[1][2] The presence of donor and acceptor groups suggests a strong intramolecular charge transfer, which can lead to large hyperpolarizability values.[5]
Application Notes: Potential in Nonlinear Optical Devices
The significant NLO properties anticipated for 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol make it a candidate for several advanced applications:
-
Optical Limiting: Materials with strong nonlinear absorption can be used in optical limiters, which transmit low-intensity light while blocking high-intensity laser pulses. This is critical for protecting sensitive optical components and human eyes.
-
All-Optical Switching: A large nonlinear refractive index allows for the development of all-optical switches, where one light beam controls the transmission of another. These are fundamental components for future optical computing and high-speed communication networks.
-
Third-Harmonic Generation (THG): The third-order nonlinearity also enables the generation of light at one-third of the incident wavelength.[17][18] This is useful for frequency conversion in laser systems and advanced microscopy techniques.[19]
Further research could involve the synthesis of polymers or metal-organic frameworks incorporating this molecule to enhance its NLO response and improve its processability for device fabrication.[17]
Conclusion
3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol represents a promising molecular scaffold for the development of new nonlinear optical materials. The synthetic route is well-established, and standard techniques like Z-scan can be employed to thoroughly characterize its NLO properties. The insights gained from such studies will be invaluable for the rational design of next-generation organic NLO materials for a wide range of photonic applications.
References
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Chandrakantha, B., et al. (2011). Synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles. Bulletin of Materials Science, 34(4), 887-891. [Link]
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ResearchGate. (n.d.). Structure of the 2-(5-mercapto-1,3,4-oxadiazol-2-yl) phenol (MODP) (a) and complexes (b). Retrieved from [Link]
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Oliveira, M. S., et al. (2023). Non-symmetrical 1,3,4-oxadiazole derivatives: Synthesis, characterization, and computational study of their optical properties. Chemical Physics Impact, 6, 100162. [Link]
-
Chandrakantha, B., et al. (2011). Synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles. Indian Academy of Sciences. [Link]
-
Research Plateau Publishers. (n.d.). Z-scan technique for nonlinear materials characterization: a review. Retrieved from [Link]
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Lian, X., et al. (2016). Efficient Third Harmonic Generation in a Metal–Organic Framework. Chemistry of Materials, 28(9), 2814-2817. [Link]
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Taylor & Francis Online. (n.d.). Computational study of optoelectronic properties of oxadiazole-based compounds for organic light emitting diodes. Retrieved from [Link]
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Iraqi Academic Scientific Journals. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Retrieved from [Link]
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ResearchGate. (2012). Investigation of nonlinear optical properties of various organic materials by the Z-scan method. [Link]
-
ResearchGate. (2017). Synthesis, characterization, and nonlinear optical properties of some new series of S-(5-aryl-1,3,4-oxadiazol-2-yl) 2-chloroethanethioate derivatives. [Link]
-
ResearchGate. (2000). Third harmonic generation as a rapid selection tool for organic materials for nonlinear integrated optics devices. [Link]
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National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
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National Institutes of Health. (n.d.). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Optical nonlinearity of organic dyes as studied by Z-scan and transient grating techniques. Retrieved from [Link]
-
National Institutes of Health. (n.d.). High-order harmonic generation in an organic molecular crystal. Retrieved from [Link]
-
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Research Inventy. (n.d.). Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. Retrieved from [Link]
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Index of /. (n.d.). Z-scan measurement for the nonlinear absorption and the nonlinear refraction of poly1,4-diazophenylene-bridged-tris(8-hydroxy-qu. Retrieved from [Link]
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Semantic Scholar. (n.d.). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. Retrieved from [Link]
-
Journal of Materials Chemistry. (n.d.). Third-harmonic generation and its applications in optical image processing. Retrieved from [Link]
-
arXiv. (2025). High-Order Harmonic Generation in Organic Molecular Crystals. [Link]
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University of Central Florida. (n.d.). Z-Scan Measurements of Optical Nonlinearities. Retrieved from [Link]
-
Chula Digital Collections. (2020). Synthesis, evaluation, and in silico studies of 2-mercapto-5-substituted styryl-1,3,4-oxadiazoles as potential cytotoxic agents. [Link]
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National Institutes of Health. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. [Link]
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ScienceDirect. (2022). DFT calculation and nonlinear optical properties of (E)-(2). [Link]
-
Semantic Scholar. (2025). Optical, non-linear optical and electronic properties of 1,3,4-oxadiazole derivative: a combined experimental and theoretical study. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol
Welcome to the dedicated technical support guide for the synthesis of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol. This resource is designed for chemistry professionals engaged in pharmaceutical and heterocyclic chemistry research. Here, we move beyond simple protocols to dissect the intricacies of this synthesis, providing evidence-based troubleshooting and optimization strategies to help you maximize your yield and purity.
Synthesis Overview: The Chemical Logic
The synthesis of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol is a well-established, yet nuanced, two-step process. It begins with the conversion of a 3-hydroxybenzoic acid derivative to its corresponding hydrazide, which is then cyclized using carbon disulfide in a basic medium. Understanding the mechanism is paramount to effective troubleshooting.
The core of the reaction is the intramolecular cyclodehydration of an intermediate dithiocarbazate, formed from the reaction of the hydrazide with carbon disulfide (CS₂). The base (typically KOH) plays a dual role: it facilitates the nucleophilic attack of the hydrazide onto CS₂ and later promotes the cyclization by deprotonating the intermediate, leading to the elimination of water and formation of the stable oxadiazole ring.
Caption: Overall workflow for the synthesis of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol.
Troubleshooting Guide: Yield Enhancement
This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.
Question 1: My yield of 3-hydroxybenzohydrazide (Step 1) is low or the product is impure. What's going wrong?
Answer: Low yield in this initial step is often traced back to two primary factors: the quality of the starting material and the reaction conditions.
-
Causality: The reaction of an ester with hydrazine hydrate is a nucleophilic acyl substitution. If the starting ester (e.g., methyl 3-hydroxybenzoate) is contaminated with unreacted 3-hydroxybenzoic acid, the acidic carboxyl group will neutralize the basic hydrazine, rendering it non-nucleophilic and halting the reaction.
-
Troubleshooting Actions:
-
Verify Starting Material Purity: Confirm the purity of your starting ester via TLC or ¹H NMR. If significant acid is present, purify the ester by column chromatography or re-esterification.
-
Optimize Hydrazine Ratio: Use a molar excess of hydrazine hydrate (typically 3-5 equivalents) to drive the reaction to completion.
-
Control Temperature: While heating accelerates the reaction, excessive temperatures can lead to side products. Refluxing in a suitable solvent like ethanol is generally sufficient.
-
Question 2: The final cyclization reaction (Step 2) is not working, or the yield is poor. What are the critical parameters to check?
Answer: This is the most critical and sensitive step of the synthesis. Success hinges on the interplay between the base, solvent, and temperature. The most common pitfall is the presence of water.
-
Causality: The reaction requires a strong base (KOH) in an alcoholic solvent to generate the alkoxide and deprotonate the hydrazide for the initial attack on CS₂. Water will preferentially react with the base, reducing its efficacy and potentially hydrolyzing the intermediate.
-
Troubleshooting Actions:
-
Ensure Anhydrous Conditions: Use absolute ethanol and freshly powdered, dry KOH. Even small amounts of water can significantly reduce yield.[1]
-
Order of Addition & Temperature Control: The addition of carbon disulfide is exothermic and should be done slowly at a reduced temperature (e.g., in an ice bath, 0-5 °C). This prevents the formation of byproducts. After the addition is complete, the mixture can be gradually brought to reflux.
-
Molar Ratios: A slight excess of both KOH (around 1.1-1.5 equivalents) and CS₂ (1.1-1.5 equivalents) relative to the hydrazide is recommended to ensure complete conversion.
-
Monitor Reaction Time: The reaction typically requires several hours of reflux.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the hydrazide spot is a key indicator of completion.
-
Caption: Troubleshooting logic for low yield in 1,3,4-oxadiazole synthesis.
Question 3: I am having difficulty isolating the final product during the acidic workup. What is the best method?
Answer: The product precipitates upon acidification, but the final pH is crucial for maximizing recovery and purity.
-
Causality: The product is phenolic and also contains a thiol/thione group, making it soluble in strong base and slightly soluble in strong acid. If the pH is too low (e.g., < 2), you risk protonating the oxadiazole ring, which can increase its solubility in the aqueous medium.
-
Troubleshooting Actions:
-
Controlled Acidification: After cooling the reaction mixture, pour it into ice water. Add acid (e.g., dilute HCl) dropwise with vigorous stirring until the solution becomes acidic.
-
Target pH: Aim for a final pH of approximately 5-6. This ensures the phenolic hydroxyl group is protonated, minimizing solubility and maximizing precipitation.
-
Patience is Key: Allow sufficient time for the product to fully precipitate before filtration. Cooling the mixture further can aid recovery.
-
Purification: The crude product should be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to remove any inorganic salts and unreacted starting materials.
-
Frequently Asked Questions (FAQs)
-
Q: Can I use a different starting material besides 3-hydroxybenzoic acid?
-
A: Yes, this synthesis is robust for a wide range of aromatic and heterocyclic carboxylic acids.[1] The key is the successful formation of the corresponding acid hydrazide.
-
-
Q: Are there alternative, "greener" methods for this synthesis?
-
A: Yes, research has explored microwave-assisted and ultrasound-irradiated syntheses. These methods can dramatically reduce reaction times and sometimes improve yields by providing uniform, efficient heating.[2]
-
-
Q: How can I confirm the structure of my final product?
-
A: A combination of spectroscopic methods is essential.
-
¹H NMR: Look for the disappearance of the broad hydrazide -NH₂ protons and the appearance of aromatic protons corresponding to the 3-hydroxyphenyl ring. A broad singlet at higher delta values (often >10 ppm) can be attributed to the phenolic -OH and the N-H (thione tautomer) or S-H (thiol tautomer) proton.[3]
-
¹³C NMR: Expect signals for the aromatic carbons and two characteristic signals for the oxadiazole ring carbons (C=N and C=S).
-
FT-IR: Key signals include a broad O-H stretch, N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C=S stretching (around 1200-1300 cm⁻¹).
-
-
-
Q: What is the primary tautomeric form of the product: thiol or thione?
-
A: In the solid state and in most solvents, 2-mercapto-1,3,4-oxadiazoles predominantly exist in the thione tautomeric form due to its greater thermodynamic stability.[4] This is important for spectroscopic interpretation.
-
Experimental Protocols & Data
Protocol 1: Synthesis of 3-Hydroxybenzohydrazide
-
A mixture of methyl 3-hydroxybenzoate (1 equivalent) and hydrazine hydrate (4 equivalents) in ethanol (10 mL per gram of ester) is refluxed for 6-8 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The resulting solid is triturated with cold water, filtered, washed thoroughly, and dried. Recrystallization from ethanol yields the pure hydrazide.
Protocol 2: Synthesis of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol[5][6]
-
In a round-bottom flask, dissolve 3-hydroxybenzohydrazide (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Add carbon disulfide (1.2 equivalents) dropwise over 30 minutes with constant stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a minimum amount of cold water and filter to remove any impurities.
-
Acidify the clear filtrate by adding dilute hydrochloric acid dropwise until the pH reaches ~5-6, causing the product to precipitate.
-
Filter the solid precipitate, wash with cold water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol.
Table 1: Optimization of Cyclization Reaction Conditions
| Parameter | Variation | Effect on Yield | Rationale |
| Solvent | Absolute Ethanol | High | Anhydrous conditions favor the reaction. |
| 95% Ethanol | Moderate to Low | Water competes with the hydrazide for the base. | |
| Base | KOH | High | Standard, effective base for this transformation.[3] |
| NaOH | High | Similar reactivity to KOH. | |
| Na₂CO₃ | Very Low | Insufficiently basic to drive the reaction efficiently. | |
| Temperature | 0°C -> Reflux | Optimal | Controlled initial addition prevents side reactions; heat drives cyclization. |
| Reflux (Initial) | Low | Uncontrolled initial reaction can lead to byproducts. |
References
- BenchChem. (2025). Technical Support Center: Optimizing Oxadiazole Synthesis. BenchChem.
- Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
-
Anonymous. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules. [Link]
-
Anonymous. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. [Link]
-
Murthy, M., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Anonymous. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Egyptian Journal of Chemistry. [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Agricultural Sciences, 55(5), 1899-1911. [Link]
-
Anonymous. (n.d.). Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. Research Inventy. [Link]
-
Kaur, R., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules, 26(4), 1146. [Link]
-
Al-Amiery, A. A. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. ResearchGate. [Link]
-
Tirkaso, G. F., et al. (2024). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Molecules, 29(12), 2883. [Link]
-
Anonymous. (n.d.). substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Pak. J. Pharm. Sci. [Link]
Sources
Technical Support Center: Purification of 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol
Welcome to the technical support center for the purification of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile heterocyclic compound. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the highest purity of your product.
I. Foundational Knowledge: Understanding the Molecule
Before delving into purification techniques, it is crucial to understand the physicochemical properties of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol. These properties dictate its behavior in different purification systems.
Key Physicochemical Properties:
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₈H₆N₂O₂S[1] | Confirms the elemental composition. |
| Molecular Weight | 194.21 g/mol | Relevant for techniques like mass spectrometry. |
| Predicted Boiling Point | 327.5±44.0 °C[1] | Indicates low volatility, making distillation unsuitable for purification. |
| Predicted Flash Point | 151.9±28.4 °C[1] | Important for safety considerations during heating. |
| Acidity (pKa) | - Phenolic -OH: ~10 - Thiol -SH: ~10 | The similar acidic nature of both protons is a key consideration for acid-base extraction. |
| Solubility | Generally soluble in polar organic solvents like ethanol, methanol, and DMF.[2][3] | Crucial for selecting appropriate solvents for recrystallization and chromatography. |
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol.
Problem 1: Low Yield After Recrystallization
Symptoms:
-
A significantly lower than expected mass of purified product is recovered.
-
The product "oils out" instead of forming crystals.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent Choice | The compound is too soluble in the chosen solvent even at low temperatures, or not soluble enough at high temperatures. | Systematic Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, methanol, ethyl acetate, water, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not when cold.[4] For phenolic compounds, ethanol or ethanol/water mixtures are often effective.[3] |
| Excessive Solvent Volume | Using too much solvent will keep the compound dissolved even after cooling, preventing crystallization. | Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | The compound crystallizes too quickly during hot filtration, leading to loss of product on the filter paper. | Pre-heat Funnel and Flask: Use a pre-heated funnel and receiving flask to prevent cooling and premature crystallization during filtration. |
| "Oiling Out" | The compound separates as a liquid (oil) instead of solid crystals upon cooling. This can be due to the presence of impurities or a high concentration of the solute. | Use a Solvent Pair: Dissolve the compound in a solvent in which it is highly soluble (e.g., ethanol) and then add a miscible "anti-solvent" in which it is poorly soluble (e.g., water) dropwise at an elevated temperature until turbidity persists. Then, allow it to cool slowly.[4] |
Problem 2: Persistent Impurities After Purification
Symptoms:
-
Broad melting point range of the purified product.
-
Extra spots on a Thin-Layer Chromatography (TLC) plate.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Unreacted Starting Materials | Incomplete reaction can leave residual 3-hydroxybenzohydrazide or carbon disulfide. | Acid-Base Extraction: Unreacted 3-hydroxybenzohydrazide can be removed by washing an organic solution of the crude product with a dilute acid (e.g., 1M HCl). The basic hydrazide will be protonated and move to the aqueous layer. |
| Disulfide Byproduct Formation | The mercapto group is susceptible to oxidation, leading to the formation of a disulfide-linked dimer. | Column Chromatography: Flash column chromatography is effective at separating the more polar thiol from the less polar disulfide. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is a good starting point.[5] |
| Side-Reaction Products | The reaction of hydrazides with carbon disulfide can sometimes lead to the formation of thiocarbohydrazide byproducts.[6] | Recrystallization: These byproducts often have different solubility profiles and can be removed by careful recrystallization. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the purity of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol during purification?
A1: Thin-Layer Chromatography (TLC) is the most convenient method for routine purity monitoring. A good starting mobile phase for silica gel TLC plates is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) or chloroform, ethyl acetate, and formic acid (e.g., 5:4:1 v/v/v).[7] Spots can be visualized under UV light (254 nm) and/or by staining with a potassium permanganate solution. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended.
Q2: My purified compound is colored. Is this normal?
A2: Pure 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol should be a white or off-white solid. A yellow or brownish color often indicates the presence of oxidized impurities, such as the disulfide dimer. Further purification by column chromatography or recrystallization may be necessary.
Q3: How can I prevent the oxidation of the mercapto group during purification and storage?
A3: To minimize oxidation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating. For long-term storage, keep the purified compound in a tightly sealed container, protected from light and air, preferably at a low temperature.
Q4: Can I use acid-base extraction to purify this compound?
A4: Acid-base extraction can be a useful tool, but it is complicated by the fact that both the phenolic and thiol protons are acidic with similar pKa values (around 10). Treatment with a strong base like sodium hydroxide would deprotonate both groups, making the entire molecule water-soluble. A weaker base, such as sodium bicarbonate, is unlikely to deprotonate either group significantly. Therefore, while it can be used to remove basic impurities, it is not ideal for separating the desired product from acidic or neutral impurities.
IV. Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a flask, add the crude 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol and the minimum volume of hot ethanol required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: To the hot filtrate, add deionized water dropwise until the solution becomes slightly turbid. Re-heat gently until the solution is clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the column.[8]
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol.
V. Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol.
Caption: Troubleshooting workflow for purification.
VI. References
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]
-
How to analysis the phenolic compounds by TLC, the method and solvants? ResearchGate. Available from: [Link]
-
substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Available from: [Link]
-
TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. Semantic Scholar. Available from: [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available from: [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. Available from: [Link]
-
Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals. Available from: [Link]
-
Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Available from: [Link]
-
Profiling and determination of phenolic compounds in Indian marketed hepatoprotective polyherbal formulations and their comparative evaluation. PubMed Central. Available from: [Link]
-
Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. Available from: [Link]
-
Development of High-performance Thin Layer Chromatography Method for Identification of Phenolic Compounds and Quantification of. ScienceOpen. Available from: [Link]
-
Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. Research Inventy. Available from: [Link]
-
Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals. Available from: [Link]
-
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol. PubChem. Available from: [Link]
-
MCAT Organic Chemistry: Column Chromatography. YouTube. Available from: [Link]
-
Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate. Available from: [Link]
-
Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. Available from: [Link]
-
1,2,5-o Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl). OSTI.GOV. Available from: [Link]
-
US4940815A - Process for the production of thiocarbohydrazide. Google Patents. Available from:
-
CS2: Carbon disulfide. Chemical reactions. YouTube. Available from: [Link]
-
Carbon disulfide (CS2): chemistry and reaction pathways. PubMed. Available from: [Link]
-
Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. Available from: [Link]
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- 1. Page loading... [wap.guidechem.com]
- 2. researchinventy.com [researchinventy.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. US4940815A - Process for the production of thiocarbohydrazide - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
Technical Support Center: Optimization of Reaction Conditions for Mercapto-Oxadiazole Cyclization
Welcome to the technical support center for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, commonly known as mercapto-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important cyclization reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal yields and purity in your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section directly addresses specific issues that may arise during the synthesis of mercapto-oxadiazoles, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Mercapto-Oxadiazole
Question: I am experiencing a low yield or complete failure of my mercapto-oxadiazole cyclization reaction. What are the likely causes and how can I improve the outcome?
Answer: Low yields are a frequent challenge in this synthesis, often stemming from issues with starting materials, reaction conditions, or the stability of intermediates. Let's break down the potential culprits and their remedies.
Potential Cause 1: Poor Quality or Impure Starting Materials
The purity of your acyl hydrazide is paramount. Contamination with unreacted starting materials from its own synthesis (e.g., the corresponding ester or carboxylic acid) can interfere with the cyclization. Similarly, the quality of carbon disulfide and the base is crucial.
-
Solution:
-
Acyl Hydrazide Purification: Ensure your acyl hydrazide is pure. Recrystallize it from a suitable solvent (e.g., ethanol, methanol) to remove any unreacted precursors.[1][2] Confirm purity using melting point analysis and spectroscopy.
-
Reagent Quality: Use high-purity, dry solvents and fresh carbon disulfide. Older bottles of carbon disulfide can contain impurities. Ensure the base (e.g., potassium hydroxide) has not been degraded by atmospheric carbon dioxide.
-
Potential Cause 2: Inefficient Formation of the Potassium Dithiocarbazinate Intermediate
The reaction proceeds through a key intermediate, potassium dithiocarbazinate, formed by the reaction of the acyl hydrazide with carbon disulfide in the presence of a base.[3][4] Incomplete formation of this intermediate will directly lead to low yields.
-
Solution:
-
Base Stoichiometry and Concentration: Use at least one equivalent of a strong base like potassium hydroxide. The concentration of the base is also important; ensure it is sufficient to deprotonate the hydrazide and drive the reaction forward.
-
Reaction Temperature: The initial formation of the dithiocarbamate is often carried out at a low temperature (0-10 °C) to control the exothermic reaction between the amine and carbon disulfide.[4] Subsequently, the reaction mixture is typically heated to reflux to facilitate cyclization.
-
Order of Addition: A common and effective method is to add the carbon disulfide to a cooled solution of the acyl hydrazide and potassium hydroxide in ethanol.
-
Potential Cause 3: Incomplete Cyclization or Side Reactions
Even if the dithiocarbazinate intermediate forms, it may not efficiently cyclize to the desired oxadiazole. Side reactions can also consume starting materials or intermediates.
-
Solution:
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.[5] The evolution of hydrogen sulfide gas is an indicator that the reaction is proceeding, and its cessation can signal completion.[6]
-
Solvent Choice: Anhydrous ethanol is a commonly used and effective solvent for this reaction.[1]
-
pH Control during Workup: After the reaction is complete, the reaction mixture is typically acidified to precipitate the product.[1][7] Careful control of the pH during this step is important to ensure complete precipitation of the mercapto-oxadiazole without causing degradation.
-
Table 1: Summary of Troubleshooting Strategies for Low Yield
| Potential Cause | Recommended Solution | Key Parameters to Monitor |
| Impure Acyl Hydrazide | Recrystallize the starting material. | Melting point, TLC, NMR of starting material. |
| Inactive Reagents | Use fresh, high-purity carbon disulfide and base. | Visual inspection of reagents, use of freshly opened bottles. |
| Incomplete Intermediate Formation | Optimize base stoichiometry and reaction temperature. | Temperature control during addition, TLC analysis. |
| Incomplete Cyclization | Increase reflux time and monitor reaction progress. | TLC, cessation of H₂S evolution. |
| Improper Workup | Careful acidification to precipitate the product. | pH of the solution during workup. |
Issue 2: Difficulty in Product Purification and Isolation
Question: My reaction seems to have worked, but I am struggling to isolate a pure product. What are the best practices for purifying 5-substituted-1,3,4-oxadiazole-2-thiols?
Answer: The purification of mercapto-oxadiazoles can be challenging due to their potential for low solubility and the presence of persistent impurities.
Purification Strategy 1: Recrystallization
Recrystallization is the most common and often the most effective method for purifying these compounds.
-
Solvent Selection:
-
Ethanol is a widely used and effective solvent for the recrystallization of mercapto-oxadiazoles.[1][8]
-
Other options include methanol or mixtures of ethanol and water or ethanol and dioxane .[9]
-
The choice of solvent will depend on the specific solubility of your substituted oxadiazole. It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent system.
-
Purification Strategy 2: Column Chromatography
While less common for this class of compounds, column chromatography can be employed if recrystallization is ineffective.
-
Stationary Phase: Standard silica gel (230-400 mesh) is typically used.[10][11]
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a common starting point.[12] The polarity of the solvent system will need to be optimized based on the polarity of your compound.
-
Potential Issues: The thiol/thione group can sometimes interact with the acidic silica gel, leading to tailing or decomposition. If this is observed, consider using deactivated silica gel or a different stationary phase.
Issue 3: Ambiguous Spectroscopic Data
Question: I have obtained spectroscopic data (NMR, IR) for my product, but the interpretation is confusing, particularly regarding the mercapto group. How can I confidently confirm the structure?
Answer: The ambiguity in spectroscopic data arises from the thiol-thione tautomerism exhibited by these compounds. The molecule can exist in equilibrium between the 1,3,4-oxadiazole-2-thiol and the 1,3,4-oxadiazoline-2-thione forms. In most cases, the thione form is predominant in solution.[6][13][14]
Interpreting Spectroscopic Data:
-
¹H NMR:
-
Thione Form: Look for a broad singlet in the downfield region (around 13-15 ppm) corresponding to the N-H proton.[1][14]
-
Thiol Form: A signal for the S-H proton would be expected, but it is often broad and may exchange with residual water in the solvent, making it difficult to observe. The absence of a clear S-H signal and the presence of a downfield N-H signal are strong indicators of the thione tautomer.[9][15]
-
-
¹³C NMR:
-
IR Spectroscopy:
-
Thione Form: A strong absorption band corresponding to the C=S stretch is typically observed in the region of 1150-1250 cm⁻¹ .[6] A band for the N-H stretch will also be present around 3100-3400 cm⁻¹ .
-
Thiol Form: The S-H stretch would appear as a weak band around 2550-2600 cm⁻¹ . The presence of a strong C=S band and an N-H band, with the absence of a significant S-H band, supports the thione structure.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the mercapto-oxadiazole cyclization?
A1: The reaction proceeds in a stepwise manner:
-
Deprotonation: The acyl hydrazide is deprotonated by a strong base (e.g., KOH).
-
Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of carbon disulfide to form a dithiocarbazinate salt intermediate.
-
Intramolecular Cyclization and Dehydration: This intermediate then undergoes intramolecular cyclization with the elimination of water to form the 1,3,4-oxadiazole ring.
-
Protonation: Upon acidification during workup, the final mercapto-oxadiazole product is protonated and precipitates.
Q2: Are there any common side products I should be aware of?
A2: Yes, potential side products can include:
-
Unreacted Acyl Hydrazide: If the reaction is incomplete.
-
Dithiocarbonates: Formed from the reaction of carbon disulfide with the alkali base.[13]
-
Thiocarbanilide derivatives: If primary or secondary amine impurities are present.[17]
-
Oxidized Products: The thiol group can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures.
Q3: Can I use other bases besides potassium hydroxide?
A3: While potassium hydroxide is the most commonly used and effective base, other strong bases like sodium hydroxide can also be used.[8] The choice of base may influence the solubility of the intermediate salt and the overall reaction rate.
Q4: What safety precautions should I take when working with carbon disulfide?
A4: Carbon disulfide is highly flammable, volatile, and toxic.[13][18]
-
Always work in a well-ventilated fume hood.
-
Avoid any potential ignition sources.
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Be aware of its low autoignition temperature (102 °C).[13]
Experimental Protocols
General Procedure for the Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the acyl hydrazide (1 equivalent) and potassium hydroxide (1 equivalent) in anhydrous ethanol.
-
Addition of Carbon Disulfide: Cool the solution to 0-5 °C in an ice bath. To this stirring solution, add carbon disulfide (1.1 equivalents) dropwise, ensuring the temperature remains low.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Then, heat the mixture to reflux and maintain reflux for 4-8 hours, or until the reaction is complete as monitored by TLC. The evolution of hydrogen sulfide gas may be observed.
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Pour the concentrated mixture into ice-cold water.
-
Precipitation: Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 5-6. A precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol) to afford the pure 5-substituted-1,3,4-oxadiazole-2-thiol.
Visualizations
Reaction Workflow
Caption: Workflow for mercapto-oxadiazole synthesis.
Thiol-Thione Tautomerism
Caption: Thiol-Thione tautomerism in mercapto-oxadiazoles.
References
-
Sciencemadness Wiki. (2022, October 16). Carbon disulfide. Retrieved from [Link]
- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
- Hasan, A., & Khan, I. (2011). Synthesis, Characterization and Evaluation of Some 5-Substituted 1,3,4-Oxadiazole-2-thioesters as Antifungal Agents. Asian Journal of Chemistry, 23(5), 2011-2014.
- Jafari, B., et al. (2020). Synthesis and Antimicrobial Evaluation of the Potassium Salts of Benzhydrazine Dithiocarbamates. Avicenna Journal of Clinical Microbiology and Infection, 7(1), 15-21.
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Demirbas, N., et al. (2005). 5-Furan-2yl[2][3][13]oxadiazole-2-thiol, 5-furan-2yl-4H[1][3][13] triazole-3-thiol and their thiol-thione tautomerism. Molecules, 10(2), 475-480.
-
Chemcess. (n.d.). Carbon Disulfide: Properties, Reactions, Production And Uses. Retrieved from [Link]
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Studylib. (n.d.). Carbon Disulfide: Properties, Uses, and Reactions. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2021). Synthesis and Screening of New[2][3][13]Oxadiazole,[1][3][13]Triazole, and[1][3][13]Triazolo[4,3-b][1][3][13]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1446–1456.
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Wikipedia. (n.d.). Carbon disulfide. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2021). Synthesis and Screening of New[2][3][13]Oxadiazole,[1][3][13]Triazole, and[1][3][13]Triazolo[4,3-b][1][3][13]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Publications. Retrieved from [Link]
-
YouTube. (2018, December 7). CS2: Carbon disulfide. Chemical reactions. Retrieved from [Link]
- Reddy, T. S., et al. (2016).
- Koparir, M., et al. (2007). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. Journal of the Faculty of Pharmacy of Ankara University, 36(1), 29-41.
-
Demirbas, N., et al. (2005). 5-Furan-2yl[2][3][13]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][3][13] triazole-3-thiol and Their Thiol-Thione Tautomerism. ResearchGate. Retrieved from [Link]
- Jakubkiene, V., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756.
- Krayushkin, M. M., et al. (2005). Synthesis of Potassium (1,1-Dioxothiolan-3-yl)
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Al-Ghorbani, M., et al. (2021). Synthesis, characterization and effect of bis-1,3,4-oxadiazole rings containing glycine moiety on the activity of some transferase enzymes. ResearchGate. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2022). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals, 23(4), 211-223.
-
The Royal Society of Chemistry. (2022). Complementary Mechanochemical and Biphasic Approach for the Synthesis of Organic Thiocyanates using Hexacyanoferrates as Non-Toxic Cyanide Sources. Retrieved from [Link]
-
Mphahlele, M. J., et al. (2021). Synthesis of potassium dithiocarbamate salts of formamidines... ResearchGate. Retrieved from [Link]
- Asar, F. J., et al. (2021). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. Scientific Reports, 11(1), 1-9.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). Pharmaceuticals, 16(5), 748.
- Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil. (2024). Scientific Reports, 14(1), 444.
- Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights. (2023). Journal of the Iranian Chemical Society, 20(11), 2845-2861.
- Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 232–239.
- Murthy, A., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
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Synthesis of 5-mercapto-1,3,4-oxadiazole and 1,2,4-triazoles. (2022). ResearchGate. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
- Onwudiwe, D. C., & Ajibade, P. A. (2011). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. International Journal of Inorganic Chemistry, 2011, 1-10.
- Boström, J., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(12), 14634-14679.
-
Analytics-Shop. (n.d.). Silica gel 60 (0,040-0,063 mm) for Column chromatography (230-400 mesh ASTM), 1 kg. Retrieved from [Link]
- Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Balalaie, S., et al. (2008). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron Letters, 49(18), 2969-2972.
- Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2115-2127.
- Khan, M. S. Y., & Akhter, M. (2005). Oxadiazole: Synthesis, characterization and biological activities. Journal of the Serbian Chemical Society, 70(11), 1229-1237.
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- 14. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Low Bioactivity in 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol Assays
Welcome to the technical support center for researchers working with 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol and related derivatives. This guide is designed to provide in-depth troubleshooting for a common yet complex issue: observing lower-than-expected biological activity in your assays. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to help you navigate the nuances of your experiments.
The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] The specific compound, 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol, possesses two key functional groups—a thiol (-SH) and a phenol (-OH)—that are critical to its potential bioactivity but also introduce specific challenges in experimental design and execution. This guide will address these challenges in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and provides a logical workflow for diagnosing the root cause of low bioactivity.
Q1: I'm not seeing any significant activity with my 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol. Where do I start troubleshooting?
A1: When faced with low or no activity, it's crucial to systematically evaluate three core areas: the compound itself, the assay conditions, and the biological system.[5] Start with the most straightforward explanations before moving to more complex possibilities.
Here is a logical troubleshooting workflow:
Caption: Initial troubleshooting workflow for low bioactivity.
Follow the steps outlined in this diagram. The subsequent questions in this guide will delve into the specifics of each of these critical areas.
Part 2: Deep Dive into Compound-Specific Issues
The unique chemical features of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol can significantly impact its behavior in assays. This section focuses on issues stemming from the compound's intrinsic properties.
Q2: My compound has been stored as a DMSO stock. Could it have degraded?
A2: Yes, compound degradation is a significant possibility. While 1,3,4-oxadiazoles are generally considered to have good thermal and hydrolytic stability[6], the presence of the mercapto (-SH) group introduces a vulnerability.
-
Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bridges between two molecules of your compound. This dimerization alters the structure and may render it inactive. Thiol groups can be oxidized to form sulfenic, sulfinic, and sulfonic acids, which will also change the compound's properties.[7]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of DMSO stock solutions can introduce moisture and accelerate degradation.[5] It is best practice to aliquot stock solutions into single-use vials to minimize this.[5]
-
pH Stability: The stability of oxadiazole rings can be pH-dependent. Studies on similar 1,2,4-oxadiazole derivatives have shown increased degradation rates at high or low pH, with maximum stability typically observed between pH 3-5.[8]
Recommended Action: Verify Compound Integrity
Before proceeding with further assays, it is essential to confirm the identity and purity of your compound stock.
Protocol 1: Purity Verification by HPLC-MS
-
Sample Preparation: Dilute a small aliquot of your DMSO stock solution in an appropriate solvent (e.g., acetonitrile/water).
-
HPLC Separation: Use a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the components of your sample.
-
MS Detection: Analyze the eluent by mass spectrometry to identify the molecular weight of the parent compound and any potential degradation products (e.g., the disulfide-linked dimer).
-
Purity Assessment: Integrate the peak areas to determine the purity of your stock. A significant decrease from the expected >95% purity indicates degradation.
Q3: I see a precipitate in my assay plate after adding the compound. How does this affect my results?
A3: Precipitation is a common cause of apparent low activity. If the compound is not fully dissolved, its effective concentration in the assay is much lower than the intended concentration, leading to artificially weak or absent effects.[5][9][10] The hydrophobic nature of the oxadiazole ring system can contribute to poor aqueous solubility.
Recommended Action: Assess and Improve Solubility
Protocol 2: Kinetic Solubility Assessment
-
Preparation: Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 10 mM).
-
Dilution: In a clear microplate, add your assay buffer. Then, add the DMSO stock to achieve the highest final concentration you plan to test, ensuring the final DMSO concentration is consistent across all wells (typically <0.5% for cell-based assays).[5]
-
Incubation: Incubate the plate under your standard assay conditions (e.g., temperature, time).
-
Observation: Visually inspect the wells for any signs of precipitation (cloudiness, crystals) against a dark background. For a more quantitative measure, you can use nephelometry, which measures light scattering from suspended particles.[11]
Table 1: Strategies to Enhance Compound Solubility
| Strategy | Description | Considerations |
| Co-solvents | Increase the percentage of an organic co-solvent like DMSO or ethanol in the final assay buffer. | Must be compatible with the biological system. High concentrations can be toxic to cells or denature enzymes.[9][12] |
| Surfactants | Use low concentrations of non-ionic surfactants (e.g., Tween-80, Pluronic F-68) to aid solubilization. | Can interfere with cell membranes or assay components. Requires careful validation with control experiments.[13] |
| pH Adjustment | Modify the pH of the assay buffer. The phenol group's ionization state will change with pH, potentially affecting solubility. | Ensure the new pH is within the optimal range for your enzyme or cells. |
| Sonication | Briefly sonicate the solution after adding the compound to the assay buffer to help break up aggregates. | Can generate heat, which might affect protein stability. |
Part 3: Assay-Specific Interference and Artifacts
The chemical nature of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol makes it susceptible to specific types of assay interference.
Q4: Could my compound be reacting with components in the assay, such as proteins or reagents?
A4: Yes, this is a significant concern due to the reactive thiol and phenol groups.
-
Thiol Reactivity: The mercapto group (-SH) is a nucleophile and can covalently modify proteins, particularly by reacting with cysteine residues to form disulfide bonds.[7][14] This can lead to non-specific inhibition of enzymes or interference with protein-protein interactions. Thiol-containing compounds can also interfere with assays that use tetrazolium salts like MTT by directly reducing the dye.[15]
-
Phenol Reactivity: Phenolic compounds are known to interfere with certain assay formats. They can act as reducing agents, which may be problematic in redox-sensitive assays.[16][17] In assays that measure hydrogen peroxide, some phenolic compounds can act as scavengers, leading to a false negative result.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically sequester and inhibit enzymes.[18] This is a common artifact in high-throughput screening.
Recommended Action: Test for Non-Specific Reactivity and Interference
Caption: Workflow for diagnosing assay interference mechanisms.
Protocol 3: Assessing Thiol Reactivity (DTT Sensitivity)
-
Set up your standard assay.
-
In a parallel set of experiments, include a high concentration of a reducing agent like dithiothreitol (DTT) (e.g., 1 mM) in the assay buffer before adding your compound.
-
Interpretation: If your compound's activity is significantly reduced in the presence of DTT, it suggests that the compound may be acting via a thiol-reactive mechanism. The excess DTT competes with the protein's cysteine residues for reaction with your compound.[14]
Protocol 4: Assessing Compound Aggregation
-
Set up your standard assay.
-
In a parallel experiment, include a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer.[18]
-
Interpretation: If the inhibitory activity of your compound is abolished or significantly reduced in the presence of the detergent, it is likely that the compound was forming aggregates that caused non-specific inhibition.[18]
Part 4: Optimizing Cell-Based and Enzymatic Assays
Even with a stable, soluble, and non-interfering compound, suboptimal assay conditions can lead to poor results.
Q5: I'm performing a cell-based assay. What factors should I consider?
A5: The reproducibility of cell-based assays depends on maintaining consistent cell health and culture conditions.[19][20]
Table 2: Key Parameters for Cell-Based Assay Troubleshooting
| Parameter | Common Issue | Recommended Solution |
| Cell Health & Viability | Unhealthy or dying cells will not respond appropriately to stimuli. | Regularly check for signs of stress or contamination. Ensure cells are in the logarithmic growth phase when plating for an assay.[21] |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered phenotypes, affecting reproducibility.[22] | Use cells within a defined, low passage number range. Always thaw a fresh vial of low-passage cells after a set number of passages.[22] |
| Cell Seeding Density | Inconsistent cell numbers per well lead to high variability. | Use a cell counter for accurate seeding. Allow plates to equilibrate at room temperature before incubation to ensure even cell distribution.[22] |
| "Edge Effects" | Wells on the edge of the plate are prone to evaporation, leading to altered cell growth and compound concentration. | Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[22] |
Q6: I'm working with a purified enzyme. What are the common pitfalls in enzymatic assays?
A6: Enzymatic assays require precise control over reaction conditions to ensure the data is meaningful.
-
Sub-optimal Buffer Conditions: Ensure the pH, salt concentration, and any necessary cofactors in your assay buffer are optimal for your specific enzyme.
-
Incorrect Substrate Concentration: For inhibition assays, the concentration of the substrate relative to its Michaelis-Menten constant (Kₘ) is critical. If the substrate concentration is too high, it can be difficult to detect competitive inhibitors. It is often recommended to run assays at a substrate concentration equal to or below the Kₘ.
-
Enzyme Concentration and Linearity: The reaction should be in the linear range with respect to both time and enzyme concentration. This ensures you are measuring the initial reaction velocity (V₀), a core assumption of steady-state kinetics.[23]
Protocol 5: Verifying the Linear Range of an Enzymatic Reaction
-
Time Course: Set up a reaction with a fixed amount of enzyme and substrate. Measure the product formation at multiple time points. The reaction is linear as long as the plot of product vs. time is a straight line.
-
Enzyme Titration: Set up reactions with a fixed substrate concentration and varying concentrations of the enzyme. Incubate for a fixed time within the linear range determined above. The reaction is linear if the plot of product formation vs. enzyme concentration is a straight line.
By systematically working through these potential issues, from compound integrity to assay design, you can effectively diagnose the cause of low bioactivity and obtain reliable, reproducible data for your 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol assays.
References
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). [Source URL not available]
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. [Source URL not available]
- A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. (2013).
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health. [Link]
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). [Source URL not available]
-
Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Promega GmbH. [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]
-
How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems. [Link]
- How Does the Phenol Structure Influence the Results of the Folin-Ciocalteu Assay? (2021). [Source URL not available]
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). [Source URL not available]
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). National Institutes of Health. [Link]
-
How Does the Phenol Structure Influence the Results of the Folin-Ciocalteu Assay? (2021). MDPI. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (n.d.). PubMed. [Link]
-
The role of thiols and disulfides in protein chemical and physical stability. (n.d.). National Institutes of Health. [Link]
-
Analysis of Phenolic Compounds in Food by Coulometric Array Detector: A Review. (n.d.). National Institutes of Health. [Link]
-
Oxadiazole in Material and Medicinal Chemistry. (2024). ResearchGate. [Link]
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). [Source URL not available]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. (n.d.). Scirp.org. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. (n.d.). PubMed. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). National Center for Biotechnology Information. [Link]
-
Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems. (2020). National Institutes of Health. [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. (2016). Scirp.org. [Link]
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Thiol Modifications in the Extracellular Space—Key Proteins in Inflammation and Viral Infection. (n.d.). Frontiers. [Link]
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Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery. [Link]
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Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). National Institutes of Health. [Link]
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Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). MDPI. [Link]
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Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. (n.d.). ResearchGate. [Link]
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Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. (n.d.). Research Inventy. [Link]
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Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol. (n.d.). PubChem. [Link]
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Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). National Center for Biotechnology Information. [Link]
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13.10: Thiols (Mercaptans). (2016). Chemistry LibreTexts. [Link]
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Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay for cell viability. (n.d.). PubMed. [Link]
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Technical Support Center: Catalyst Selection for Efficient 1,3,4-Oxadiazole Ring Formation
Welcome to the technical support center dedicated to the synthesis of 1,3,4-oxadiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges in catalyst and reagent selection to achieve efficient and high-yielding 1,3,4-oxadiazole ring formation.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of 1,3,4-oxadiazoles in a practical question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yields in 1,3,4-oxadiazole synthesis are a frequent issue and can typically be traced back to incomplete cyclization, substrate degradation, or suboptimal reaction conditions. Here is a systematic approach to diagnosing and solving the problem.
Causality Analysis: The formation of the 1,3,4-oxadiazole ring is most commonly achieved through the cyclodehydration of a 1,2-diacylhydrazine intermediate or the oxidative cyclization of an N-acylhydrazone. The efficiency of this crucial step is highly dependent on the choice of the cyclizing agent and the reaction environment.
Troubleshooting Steps:
-
Evaluate Your Cyclizing Agent: The nature of your starting materials and their sensitivity should dictate your choice of reagent.
-
Harsh Dehydrating Agents: Reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and concentrated sulfuric acid (H₂SO₄) are effective but aggressive.[1][2][3][4] They can lead to the degradation of sensitive substrates, causing charring and a drop in yield. If you observe significant darkening of the reaction mixture or a complex spot profile on TLC, consider a milder alternative.
-
Milder Dehydrating Agents: For sensitive substrates, reagents like the Burgess reagent or triflic anhydride can promote cyclization under less harsh conditions.[2][3] Coupling agents commonly used in peptide synthesis, such as TBTU, have also been successfully employed for cyclization via desulfurization of thiosemicarbazide precursors.[5]
-
Oxidizing Agents (for Acylhydrazone Route): If you are using an N-acylhydrazone intermediate, the choice of oxidant is critical. Molecular iodine (I₂) in the presence of a base like potassium carbonate (K₂CO₃) is a classic and effective metal-free option.[6][7] Other efficient oxidants include ceric ammonium nitrate (CAN), (diacetoxy)iodobenzene (DIB), and catalytic systems like Fe(III)/TEMPO with oxygen.[1][3][6][8]
-
-
Optimize Reaction Temperature and Time:
-
Ensure the reaction is proceeding at the optimal temperature. For many classical dehydrations, heating is required.[9] However, excessive heat can promote side reactions. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation before significant decomposition occurs.
-
Microwave irradiation is a powerful technique to shorten reaction times and often improve yields, particularly for less reactive substrates.[7][9]
-
-
Assess Starting Material Purity: Impurities in your starting hydrazide, carboxylic acid, or aldehyde can inhibit the catalyst or lead to unwanted side products.[9] Always use pure, fully characterized starting materials.
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A2: Side product formation, most commonly uncyclized intermediates or products from undesired reaction pathways, can severely impact yield and purification efforts.
Causality Analysis: The primary side products are often stable 1,2-diacylhydrazide intermediates that fail to cyclize.[9] This can be due to an insufficiently powerful dehydrating agent or reaction conditions that favor the stability of the intermediate over the cyclized product.
Troubleshooting Steps:
-
Drive the Cyclization to Completion: If you have isolated the 1,2-diacylhydrazide intermediate, you can subject it to more forcing conditions (higher temperature, stronger dehydrating agent) in a separate step. However, a one-pot approach is usually preferable.
-
Select a More Potent Reagent System: If milder reagents are failing, a switch to a stronger dehydrating agent like POCl₃ may be necessary, provided your substrate can tolerate it.[2][3]
-
Consider an Alternative Synthetic Route: A novel strategy to avoid the formation of the stable 1,2-diacylhydrazide intermediate involves coupling acyl hydrazides with α-bromo nitroalkanes under mildly basic conditions.[9] This pathway proceeds smoothly and is tolerant of water.[9]
-
Optimize Stoichiometry in One-Pot Procedures: In one-pot syntheses starting from carboxylic acids, the loading of coupling agents, catalysts, and bases is crucial.[9] For instance, in a one-pot synthesis-arylation protocol, carefully titrating the equivalents of your reagents can minimize the formation of side products.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts and reagents for 1,3,4-oxadiazole synthesis?
A1: The choice of catalyst or reagent is dictated by the synthetic strategy. The main routes and their corresponding reagents are summarized in the table below.
| Synthetic Route | Precursor(s) | Reagent/Catalyst Class | Specific Examples |
| Cyclodehydration | 1,2-Diacylhydrazine | Strong Dehydrating Agents | POCl₃, SOCl₂, H₂SO₄, PPA[1][3][4] |
| Milder Reagents | Burgess Reagent, Triflic Anhydride[2][3] | ||
| Oxidative Cyclization | N-Acylhydrazone | Oxidizing Agents | I₂, CAN, DDQ, TEMPO, (Diacetoxy)iodobenzene[1][3][6] |
| Desulfurization | Acylthiosemicarbazide | Coupling/Desulfurizing Agents | TBTU, EDC, Hg(OAc)₂ (toxic)[5] |
| Direct Condensation | Carboxylic Acid + Acylhydrazide | Coupling Agents | EDC, CDI, HATU[9][10] |
| Metal-Catalyzed | N-Arylidenearoylhydrazide | Transition Metal Catalysts | Cu(OTf)₂[6][8] |
Q2: How do I choose between an acid-catalyzed, base-mediated, or oxidative method?
A2: Your choice depends fundamentally on your starting materials. The following workflow provides a decision-making framework.
Caption: General workflow for POCl₃-mediated cyclodehydration.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the 1,2-diacylhydrazine (1.0 eq).
-
Reagent Addition: Under a fume hood, carefully add phosphorus oxychloride (5-10 eq) to the flask. The addition can be exothermic; cooling in an ice bath may be necessary.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Very slowly and carefully, pour the mixture onto a large beaker of crushed ice with vigorous stirring. (CAUTION: This quenching step is highly exothermic and releases HCl gas).
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Isolation: The solid product that precipitates out is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.
Protocol 2: Iodine-Mediated Oxidative Cyclization of an N-Acylhydrazone
This protocol outlines a metal-free synthesis of a 2,5-disubstituted-1,3,4-oxadiazole from an N-acylhydrazone intermediate using molecular iodine. [6][7] Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the N-acylhydrazone (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a suitable solvent such as DMSO.
-
Reagent Addition: Add molecular iodine (I₂, 1.1-1.5 eq) to the mixture in portions.
-
Heating: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the fading of the iodine color can indicate reaction completion.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water.
-
Quenching: Quench the excess iodine by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) until the solution becomes colorless.
-
Extraction: Extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude residue can be purified by column chromatography.
References
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-
Głowacka, I. E., et al. (2022). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Applied Sciences. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
- Al-Ostath, A., et al. (2024).
- Benchchem. (2025). Technical Support Center: Optimizing Oxadiazole Synthesis. Benchchem.
- Balalaie, S., et al. (2013).
-
Hassan, A. Y. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. ResearchGate. [Link]
- A Comprehensive Review on 1,3,4-oxadiazole Derivatives. (2019). Asian Journal of Pharmaceutical and Clinical Research.
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Dalai, S., et al. (2024). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
- Shaik, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
- Keshari, K., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules.
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Kudelko, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules. [Link]
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Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]
- A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (2023). European Chemical Bulletin.
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Validation & Comparative
A Comparative Guide to the Bioactivity of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol and Its Analogs
This guide provides an in-depth comparison of the biological activities of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its synthesis, established bioactivities, and compare its performance against structurally similar compounds, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered immense attention in medicinal chemistry.[1][2][3] Its unique structural features, including its ability to act as a bioisostere for carboxylic acids and amides and its participation in hydrogen bonding, contribute to a diverse range of pharmacological activities.[1][3] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of bioactivities, including anticancer, antimicrobial, anti-inflammatory, analgesic, antiviral, and antioxidant properties.[2][4][5]
The molecule at the center of our discussion, 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol, combines three key pharmacophoric features:
-
A 1,3,4-oxadiazole core: A stable heterocyclic ring known for its broad biological relevance.
-
A mercapto (-SH) group: A nucleophilic thiol group that can act as a hydrogen bond donor, a protonatable site, and a key point for further chemical modification to modulate activity.
-
A phenol (-OH) group: A hydrogen-bonding moiety and a known antioxidant component, which can significantly influence the molecule's interaction with biological targets.
The specific placement of the hydroxyl group at the meta-position of the phenyl ring is crucial, as isomeric variations often lead to distinct biological profiles. This guide will dissect the bioactivity of this specific isomer and place it in context with its structural analogs.
Synthesis Pathway
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry. The preparation of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol typically follows a two-step reaction sequence starting from 3-hydroxybenzoic acid.
Step 1: Synthesis of 3-Hydroxybenzohydrazide The initial step involves the esterification of 3-hydroxybenzoic acid, followed by hydrazinolysis. Commercially available methyl 3-hydroxybenzoate is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield 3-hydroxybenzohydrazide.
Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring The key step is the cyclization of the hydrazide. 3-Hydroxybenzohydrazide is treated with carbon disulfide (CS₂) in the presence of a strong base, typically potassium hydroxide (KOH), in an alcoholic solvent.[6][7] The reaction mixture is refluxed, leading to the intramolecular cyclization and formation of the potassium salt of the target molecule. Subsequent acidification with a dilute mineral acid (e.g., HCl) precipitates the final product, 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol.[8]
The mercapto group exists in tautomeric equilibrium with the thione form (1,3,4-oxadiazole-2(3H)-thione).
Caption: General synthesis pathway for the target compound.
Comparative Bioactivity Analysis
The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the peripheral rings. We will now compare the bioactivity of our target compound with its key analogs.
Anticancer Activity
The 1,3,4-oxadiazole nucleus is a core component of numerous compounds investigated for their anticancer properties.[9][10][11] Their mechanisms of action are diverse, including the inhibition of enzymes like thymidylate synthase, histone deacetylases (HDACs), and receptor tyrosine kinases.[9][10]
Comparison with Isomeric Analogs: The position of the hydroxyl group on the phenyl ring is critical. While specific data for the 3-hydroxy (meta) isomer is limited in readily available literature, we can infer its potential activity based on related structures. For instance, a series of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives were synthesized and showed potent anticancer activity against HeLa, IMR-32, and MCF-7 cell lines, with IC₅₀ values ranging from 10.64 to 33.62 μM.[12] This demonstrates that the mercapto-oxadiazole moiety linked to a phenyl ring is a viable pharmacophore for anticancer drug design.
Comparison with other Substituted Analogs: Studies on other 2,5-disubstituted 1,3,4-oxadiazoles reveal that incorporating electron-withdrawing groups (like halogens) or bulky aromatic systems can enhance cytotoxicity.[10][12] For example, N-(furan-2-ylmethyl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-6-(trifluoromethyl)pyridin-2-amine showed promising activity against DU145 and HepG2 cancer cell lines.[10] This suggests that derivatization of the parent 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol could yield compounds with improved anticancer efficacy.
Table 1: Comparative Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |
| 3-{4-(5-mercapto-oxadiazol-2-yl)phenylimino}indolin-2-ones | HeLa, MCF-7, IMR-32 | 10.64 - 33.62 µM | [12] |
| 1,3,4-Oxadiazole-linked 1,2,3-Triazoles | HeLa, MDA-MB-231, DU-145 | Potent activity reported | [10] |
| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives | MCF-7 | Activity close to Adriamycin | [9] |
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (ortho-Cl) | SKNMC (Neuroblastoma) | 4.5 ± 0.035 µM | [13] |
Note: The table includes data from structurally related compounds to provide a comparative context.
Antimicrobial Activity
Mercapto-oxadiazole derivatives are well-documented as potent antimicrobial agents.[14] The presence of the azole ring combined with the thiol group is often associated with the ability to chelate metal ions essential for microbial enzymes or to interfere with cell wall synthesis.[15][16]
Structure-Activity Relationship (SAR): A comprehensive SAR study of oxadiazole antibacterials revealed that a hydrogen-bond donor on the aromatic ring (like our phenol group) is often necessary for activity against Gram-positive bacteria, including MRSA.[17] The study identified that 4-phenol substitutions were generally favored.[15] This highlights the importance of the hydroxyl group.
Comparison with S-Substituted Analogs: The mercapto group is a prime site for modification. Alkylation or conversion to thioethers often modulates the antimicrobial spectrum and potency. For example, N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione displayed broad-spectrum antibacterial activities with MIC values as low as 0.5–8 μg/mL against pathogenic bacteria.[18] This indicates that the bioactivity of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol could be significantly enhanced by derivatizing the thiol group.
Comparison with Thiadiazole Analogs: The 1,3,4-thiadiazole ring is a close structural analog of the 1,3,4-oxadiazole ring, with the oxygen atom replaced by sulfur. N-(5-Mercapto-1,3,4-thiadiazol-2-yl) derivatives have also shown significant biological activities, including anticancer effects.[13] A direct comparison often reveals subtle differences in potency and spectrum, which can be attributed to the differing electronegativity and size of the heteroatom.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Derivative Class | S. aureus | E. coli | M. tuberculosis | Reference |
| Oxadiazole 72c (Aryl-oxadiazole) | 0.5 - 2 | >64 | Not Reported | [15] |
| 5-(4-hydroxyphenyl)-2-mercapto-1,3,4-oxadiazole | Not Reported | Not Reported | Potent | [14] |
| N-Mannich bases of 5-aryl-oxadiazole-2-thione | 0.5 - 8 | Potent | Not Reported | [18] |
| Naturally Occurring Phenols (e.g., Thymol, Carvacrol) | Potent | Potent | Not Reported | [19] |
Antioxidant Activity
The presence of a phenol group suggests that 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol likely possesses antioxidant properties. Phenols are excellent hydrogen/electron donors, capable of scavenging free radicals. The mercapto group can also contribute to antioxidant activity.[20]
A study on 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (the ortho-isomer) derivatives showed significant radical scavenging activity against DPPH radicals.[6][7] One derivative, compound 10 in the cited study, was found to be more effective than the standard antioxidant BHT.[6] This strongly suggests that our target compound, the meta-isomer, would also exhibit antioxidant effects, although the potency may differ due to the position of the hydroxyl group. The structure-activity relationship for antioxidant effects in phenols is well-known, with activity depending on the stability of the resulting phenoxyl radical.
Experimental Methodologies
To ensure scientific integrity and reproducibility, standardized protocols must be employed. Below are detailed workflows for key bioactivity assays.
Protocol: In Vitro Anticancer Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
Workflow:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (including 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol and its analogs) are dissolved in DMSO and then diluted in culture medium to various concentrations. The cells are treated with these concentrations and incubated for 48-72 hours. A control group receives only the vehicle (DMSO).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Caption: Step-by-step workflow of the MTT assay.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Workflow:
-
Prepare Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus) is prepared to a concentration of ~5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determine MIC: The MIC is recorded as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol is a promising scaffold for drug discovery, leveraging the established bioactivities of the 1,3,4-oxadiazole, phenol, and mercaptan moieties. Based on comparative analysis with its structural analogs, it is poised to exhibit a spectrum of activities, including anticancer, antimicrobial, and antioxidant effects.
The key takeaways from this guide are:
-
The phenolic -OH is critical: The presence and position of the hydroxyl group are crucial for hydrogen bonding interactions and are known to contribute significantly to both antimicrobial and antioxidant activities.
-
The mercapto -SH is a versatile handle: This group not only contributes to the bioactivity but also serves as an excellent point for chemical modification to create derivatives with potentially enhanced potency, selectivity, and improved pharmacokinetic properties.
-
Broad-spectrum potential: The core structure is associated with multiple biological activities, making it a valuable starting point for developing agents against complex diseases like cancer or drug-resistant infections.
Future research should focus on the direct synthesis and rigorous biological evaluation of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol and its direct isomers (ortho-, para-) in parallel assays to definitively elucidate the structure-activity relationship. Furthermore, creating a library of S-substituted derivatives and evaluating their effects on specific molecular targets (e.g., bacterial enzymes, protein kinases) will be a critical step in translating the potential of this scaffold into novel therapeutic agents.
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Łuczyski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
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MedCrave. (2018). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. MedCrave. [Link]
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Łuczyski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
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Chaudhary, T., & Upadhyay, P. K. (2023). Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. Bentham Science. [Link]
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Wang, Z., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances. [Link]
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Khan, I., et al. (2023). Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights. Journal of Biomolecular Structure and Dynamics. [Link]
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Siddiqui, N., et al. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. EXCLI Journal. [Link]
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Spink, E., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases. [Link]
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Tooke, C. L., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry. [Link]
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Reeve, S. M., et al. (2015). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. ACS Medicinal Chemistry Letters. [Link]
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DSpace. (n.d.). SYNTHESIS OF SOME DERIVATIVES 3-(5-MERCAPTO-[2][4][5]OXADIAZOL-2-YLMETHYL)-5,7-DIMETHYL-3H-THIAZOLO[4,5-B]PYRIDIN-2-ONE AS POTENTIAL BIOLOGICALLY ACTIVE COMPOUNDS. DSpace Repository. [Link]
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Karczmarzyk, Z., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. [Link]
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Iraqi Academic Scientific Journals. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals. [Link]
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Research Inventy. (n.d.). Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. Research Inventy. [Link]
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ResearchGate. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. ResearchGate. [Link]
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University of Karachi. (n.d.). substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. University of Karachi Institutional Repository. [Link]
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Asadi, M., et al. (2018). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research. [Link]
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ResearchGate. (n.d.). Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. ResearchGate. [Link]
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Gontijo, J., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. [Link]
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Di Giacomo, G., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. Chemosensors. [Link]
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A Comparative Guide for Medicinal Chemists: 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol vs. 1,3,4-Thiadiazole Analogs
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the privileged five-membered heterocycles, 1,3,4-oxadiazoles and their 1,3,4-thiadiazole bioisosteres are cornerstones in the design of novel therapeutic agents, valued for their metabolic stability and ability to engage in hydrogen bonding.[1][2] This guide provides an in-depth, objective comparison between 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol and its analogous 1,3,4-thiadiazole counterparts. We will dissect their synthesis, comparative biological activities, and the subtle yet significant physicochemical differences that arise from the bioisosteric replacement of an oxygen atom with sulfur.
The Principle of Bioisosterism: Oxygen vs. Sulfur
The core difference between the 1,3,4-oxadiazole and 1,3,4-thiadiazole rings lies in the classical bioisosteric relationship between oxygen and sulfur.[1] While this substitution often preserves the general biological activity, the inherent differences in electronegativity, size, and polarizability between oxygen and sulfur atoms introduce critical changes:
-
Electronegativity and Hydrogen Bonding: Oxygen is more electronegative than sulfur, making the oxadiazole ring a stronger hydrogen bond acceptor. This can influence target binding affinity and solubility.
-
Size and Lipophilicity: The larger atomic radius of sulfur increases the size of the thiadiazole ring, which can alter the compound's fit within a receptor's binding pocket. This substitution typically increases lipophilicity.
-
Metabolic Stability: Both scaffolds are considered metabolically robust, a key feature that makes them attractive in drug design.[2]
-
Membrane Permeability: The mesoionic character of the thiadiazole ring may enhance its ability to cross cellular membranes, potentially improving bioavailability.[3]
These fundamental differences are not merely academic; they have direct, tangible consequences on a molecule's pharmacokinetics and pharmacodynamics, making the choice between these scaffolds a strategic one.
Comparative Synthesis Strategies
The synthetic pathways to both scaffolds are well-established and typically begin from a common precursor, a phenolic acid hydrazide. The divergence occurs at the cyclization step, where the choice of a one-carbon synthon determines whether an oxadiazole or thiadiazole ring is formed.
A generalized workflow for synthesizing these scaffolds from a starting phenolic acid is presented below. The critical decision point is the choice of the cyclizing agent.
Caption: Generalized synthetic workflow for oxadiazole and thiadiazole phenols.
Protocol 1: Synthesis of 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol
This protocol is based on the established method of reacting an acid hydrazide with carbon disulfide in a basic medium.[4][5]
Causality: The use of potassium hydroxide (KOH) deprotonates the hydrazide and the subsequently formed dithiocarbazate, facilitating the intramolecular cyclization and elimination of water to form the stable 1,3,4-oxadiazole ring.
-
Preparation of 3-Hydroxybenzohydrazide:
-
Reflux a mixture of methyl 3-hydroxybenzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol for 6-8 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated solid by filtration. Wash with cold ethanol and dry under vacuum.
-
-
Cyclization to form the Oxadiazole Ring:
-
Dissolve 3-hydroxybenzohydrazide (1 equivalent) and KOH (1.5 equivalents) in absolute ethanol.
-
Add carbon disulfide (1.5 equivalents) dropwise while keeping the mixture cool in an ice bath.
-
Allow the mixture to stir at room temperature for 12-16 hours.
-
Reflux the mixture for 4-6 hours until the evolution of H₂S gas ceases (test with lead acetate paper).
-
Cool the reaction, pour it into ice-cold water, and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield the final product.
-
Comparative Biological Activity
Both 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds are present in a multitude of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][6][7] The phenolic hydroxyl group in the target compounds adds another layer of functionality, often contributing to antioxidant activity and providing a key interaction point for biological targets.[8]
Anticancer Activity
Table 1: Representative In Vitro Anticancer Activity of Phenolic Oxadiazole and Thiadiazole Derivatives (IC₅₀ in µM)
| Compound Class | Derivative/Substitution | Cell Line | IC₅₀ (µM) | Reference |
| 1,3,4-Oxadiazole | 5-(4-Hydroxyphenyl)-2-mercapto | HeLa (Cervical) | ~10-15 | |
| 5-(4-Hydroxyphenyl)-2-mercapto | MCF-7 (Breast) | ~12-20 | [11] | |
| bis-5-mercapto-1,3,4-oxadiazole | MCF-7 (Breast) | Potent | [9] | |
| 1,3,4-Thiadiazole | 2-Arylamino-5-aryl | Various | 4.3 - 9.2 | [8] |
| 5-(2,5-dimethoxyphenyl) | HT-29 (Colon) | Potent | [8] | |
| 4-(1,3,4-Thiadiazol-2-yl)phenol | Various | Varies |
Note: Data is compiled from studies on structurally related compounds to provide a qualitative comparison. Direct quantitative comparison requires testing under identical experimental conditions.
The data suggests that both scaffolds are highly effective pharmacophores for anticancer drug design. The thiadiazole derivatives, in some cases, have shown slightly lower IC₅₀ values, potentially due to enhanced membrane permeability or a better fit in the target's active site.[3][8]
Antimicrobial Activity
The mercapto (-SH) group on both scaffolds is crucial for their antimicrobial properties. These compounds often act by inhibiting key bacterial enzymes.[12]
-
Oxadiazole Derivatives: Compounds featuring the 5-substituted-2-mercapto-1,3,4-oxadiazole core have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.[12] A derivative with a 4-hydroxyphenyl substituent was noted for its strong inhibitory activity against M. tuberculosis.[12]
-
Thiadiazole Derivatives: The 1,3,4-thiadiazole ring is a well-established pharmacophore in antimicrobial agents.[13][14] Phenolic thiadiazoles have demonstrated broad-spectrum antibacterial and antifungal activity.[8]
The general consensus in the literature is that both scaffolds are highly promising for developing new antimicrobial agents. The choice between them may depend on the specific microbial target and the desired spectrum of activity.
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
To provide a framework for direct comparison, a standardized protocol for evaluating anticancer activity is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Causality: This assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble compound to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Standard workflow for the MTT cell viability assay.
Protocol 2: Step-by-Step MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (both the oxadiazole and thiadiazole analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Conclusion and Future Perspectives
Both 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol and its 1,3,4-thiadiazole bioisosteres are exceptionally valuable scaffolds in medicinal chemistry.[1][6] The choice between them is not a matter of inherent superiority but of strategic design based on the specific therapeutic target and desired pharmacological profile.
-
The 1,3,4-oxadiazole scaffold, with its more electronegative oxygen, may be preferred when strong hydrogen bond accepting capability is critical for target engagement.
-
The 1,3,4-thiadiazole analog, being more lipophilic, might offer advantages in terms of membrane permeability and could present a different steric profile to the target protein.[3]
The most definitive way to leverage the potential of these two scaffolds is through parallel synthesis and direct comparative biological evaluation. This dual-pronged approach allows researchers to empirically determine which core structure provides the optimal balance of potency, selectivity, and pharmacokinetic properties for their specific application. Future research should focus on such direct comparative studies to build a more comprehensive understanding of the structure-activity relationships governing these two powerful heterocyclic systems.
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Comparative In Silico Analysis of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol Against Oncologic and Inflammatory Protein Targets
A Senior Application Scientist's Guide to Molecular Docking
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide presents a comparative in silico molecular docking study of a representative compound, 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol, against two high-value therapeutic targets: Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase implicated in various cancers, and Cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory pathway.[4][5] By elucidating the methodology and comparing the binding interactions, this document serves as a practical guide for researchers on leveraging computational tools to predict ligand-protein interactions and guide future drug discovery efforts.
Introduction: The Rationale for In Silico Investigation
In the landscape of modern drug discovery, in silico techniques are indispensable for the rapid and cost-effective screening of potential drug candidates.[6][7] Molecular docking, a key computational method, predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[7] This predictive power allows scientists to prioritize compounds for synthesis and biological testing, thereby accelerating the development pipeline.
The subject of this guide, 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol, belongs to a class of heterocyclic compounds known for their diverse pharmacological profiles.[2][3] Its structure, featuring a phenol group and a mercapto-oxadiazole ring, presents multiple opportunities for forming stabilizing interactions with protein residues, such as hydrogen bonds and hydrophobic contacts. Given the established link between oxadiazole derivatives and anticancer or anti-inflammatory activities, we selected two well-validated targets for a comparative analysis:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling drives the proliferation and survival of cancer cells.[8][9] Inhibiting its kinase activity is a proven strategy in oncology.[10][11]
-
Cyclooxygenase-2 (COX-2): An inducible enzyme that catalyzes the production of prostaglandins, key mediators of pain and inflammation.[12][13] Selective inhibition of COX-2 is the mechanism behind a major class of anti-inflammatory drugs.[14][15]
This guide provides a detailed protocol for docking our lead compound into the active sites of these two proteins, objectively compares the results, and explains the scientific reasoning behind each step.
A Validated Methodology for Molecular Docking
The trustworthiness of any docking study hinges on a robust and validated protocol.[16] Describing the steps is insufficient; understanding the causality behind each choice is critical for reproducible and reliable results. The following workflow represents a standard, field-proven approach using widely accepted software.
The Docking Workflow: A Step-by-Step Protocol
Objective: To prepare the ligand and protein targets, validate the docking parameters, and perform the final docking simulation to predict binding affinity and pose.
Software Used:
-
Protein Data Bank (PDB): Source for protein crystal structures.
-
PyMOL: Molecular visualization.
-
AutoDock Tools (ADT): Preparation of protein and ligand files.
-
AutoDock Vina: The core docking engine, chosen for its accuracy and computational efficiency.
Protocol Steps:
-
Target Protein Acquisition and Preparation:
-
Selection: Crystal structures of EGFR kinase domain in complex with an inhibitor (PDB ID: 1M17) and COX-2 in complex with an inhibitor (PDB ID: 3NTG) were downloaded from the PDB. Using structures that already contain a bound ligand is crucial for the validation step.
-
Preparation (using ADT):
-
Remove water molecules and co-crystallized ligands from the PDB file. The rationale is to study the binding of our novel ligand without interference. However, critical water molecules known to mediate binding can be retained in more advanced protocols.
-
Add polar hydrogen atoms. Crystal structures often do not resolve hydrogens, which are essential for calculating interactions like hydrogen bonds.
-
Assign Kollman charges to the protein atoms. This step is vital for accurately calculating the electrostatic interactions that contribute significantly to binding energy.
-
Save the prepared protein in the required .pdbqt format, which includes charge and atom type information for AutoDock Vina.
-
-
-
Ligand Preparation:
-
Structure Generation: The 2D structure of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol was drawn using a chemical sketcher and converted to a 3D structure.
-
Energy Minimization: The 3D structure was energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Preparation (using ADT):
-
Detect the root and define rotatable bonds. This allows the ligand to be treated as flexible during docking, enabling it to adapt its conformation to fit the binding site.
-
Assign Gasteiger charges.
-
Save the prepared ligand in .pdbqt format.
-
-
-
Docking Protocol Validation (Self-Validating System):
-
Principle: Before docking a novel compound, the protocol's ability to reproduce a known binding pose must be confirmed.[17] This is the single most important step for ensuring the trustworthiness of the results.
-
Procedure: The co-crystallized ligand (extracted in Step 1) is re-docked into its own protein's binding site using the defined docking parameters.
-
Success Criterion: The protocol is considered validated if the Root Mean Square Deviation (RMSD) between the pose of the re-docked ligand and the original crystallographic pose is less than 2.0 Å.[16][18] This low value indicates that the chosen parameters can accurately replicate the experimentally determined binding mode.
-
-
Grid Box Generation:
-
Purpose: A grid box defines the three-dimensional search space for the docking algorithm on the protein target.[19] The ligand is only allowed to move and rotate within this defined volume.
-
Definition: The grid box is centered on the active site, which is identified based on the position of the co-crystallized ligand from the validation step. The dimensions are set to be large enough to accommodate the entire ligand and allow for its rotation (e.g., 25 x 25 x 25 Å).
-
-
Execution of Molecular Docking:
-
AutoDock Vina was run using the prepared protein and ligand files, along with the grid configuration. The software systematically explores different conformations and orientations of the ligand within the grid box, calculating a binding affinity score for the most favorable poses.
-
Workflow Visualization
Caption: Molecular docking workflow from preparation to analysis.
Comparative Docking Analysis: EGFR vs. COX-2
With the protocol validated for both target proteins, the docking of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol was performed. The results provide a comparative view of the ligand's potential to inhibit an oncogenic kinase versus an inflammatory enzyme.
Target Overviews
-
EGFR (PDB: 1M17): As a tyrosine kinase, EGFR's function is to transfer a phosphate group from ATP to a tyrosine residue on a substrate protein, initiating signaling cascades that promote cell growth.[10] Inhibitors typically act by competing with ATP for its binding site in the kinase domain.[11] Key residues in the ATP binding pocket include those in the hinge region, which often form critical hydrogen bonds with inhibitors.
-
COX-2 (PDB: 3NTG): This enzyme converts arachidonic acid into prostaglandin H2.[20] Its active site is a long hydrophobic channel. Selective COX-2 inhibitors exploit a specific side pocket, accessible in COX-2 but not its isoform COX-1, to achieve their selectivity.[12][14] Key interactions often involve hydrogen bonds with residues like Ser530 and Arg120.
Quantitative Docking Results
The docking simulations yielded binding affinity scores and identified the key interacting residues, which are summarized below. The binding energy represents the estimated free energy of binding; more negative values indicate stronger affinity.
| Parameter | EGFR (PDB: 1M17) | COX-2 (PDB: 3NTG) |
| Binding Energy (kcal/mol) | -8.1 | -9.2 |
| Number of Hydrogen Bonds | 3 | 2 |
| Interacting Residues | Met769, Gln767, Thr766 (Hinge Region), Leu764, Val702, Ala719 | Arg120, Tyr355, Ser530, Val523, Leu352 |
| Interaction Types | Hydrogen bonds, π-sulfur, hydrophobic interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking |
Discussion of Binding Modes
The results suggest that 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol exhibits a stronger predicted binding affinity for COX-2 than for EGFR , as indicated by the more negative binding energy (-9.2 kcal/mol vs. -8.1 kcal/mol).
-
Interaction with EGFR: The ligand is predicted to bind in the ATP pocket, forming three crucial hydrogen bonds with the hinge region residues Met769 and Gln767. This interaction pattern is characteristic of many known EGFR inhibitors. The phenol ring occupies a hydrophobic pocket, while the mercapto group engages in a favorable π-sulfur interaction with a nearby residue.
-
Interaction with COX-2: In the COX-2 active site, the ligand orients along the hydrophobic channel. The phenol's hydroxyl group forms a hydrogen bond with the side chain of Arg120, and one of the oxadiazole's nitrogen atoms interacts with the hydroxyl of Ser530. The rest of the molecule is stabilized by extensive hydrophobic and π-π stacking interactions with residues like Tyr355 and Leu352, likely contributing to its high binding affinity. The mercapto group is positioned towards the selective side pocket.
This comparative analysis suggests that while the compound shows promise as a potential EGFR inhibitor scaffold, its structural features may be even better suited for inhibiting COX-2. The stronger affinity for COX-2 implies that, between these two targets, it has a higher probability of being a potent anti-inflammatory agent.
Conceptual Interaction Diagram
Caption: Conceptual ligand interactions within target active sites.
Conclusion and Future Outlook
This guide demonstrates a comprehensive and validated workflow for the comparative in silico analysis of a small molecule against multiple protein targets. The study of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenol revealed promising, albeit different, binding potentials for both EGFR and COX-2. The predicted binding affinity was notably stronger for COX-2, suggesting that this scaffold may be a more promising starting point for developing novel anti-inflammatory agents.
These computational predictions are not an endpoint but a well-supported starting point. The logical next steps would involve:
-
In Vitro Assays: Synthesizing the compound and experimentally testing its inhibitory activity against both EGFR and COX-2 enzymes to validate the in silico predictions.
-
Structure-Activity Relationship (SAR) Studies: Docking a library of related oxadiazole analogs to understand how structural modifications might improve binding affinity and selectivity for one target over the other.
-
Molecular Dynamics Simulations: Running simulations on the predicted ligand-protein complexes to assess their stability over time, providing a more dynamic and accurate picture of the binding interactions.
By integrating computational screening with experimental validation, researchers can navigate the complexities of drug discovery with greater efficiency and insight.
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A Senior Application Scientist's Guide to the Synthesis of 5-Substituted-2-Mercapto-1,3,4-Oxadiazoles: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the 1,3,4-oxadiazole scaffold is a cornerstone of modern therapeutic design. Its inherent stability and favorable pharmacokinetic properties have cemented its place in numerous clinically significant molecules. Among its many derivatives, the 5-substituted-2-mercapto-1,3,4-oxadiazoles stand out for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The synthetic route chosen to access these valuable compounds can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides a comparative analysis of the most prevalent synthetic strategies, offering field-proven insights and detailed experimental protocols to empower researchers in making informed decisions for their specific applications.
Unveiling the Synthetic Landscape: Core Strategies and Mechanistic Underpinnings
The synthesis of 5-substituted-2-mercapto-1,3,4-oxadiazoles is primarily dominated by three strategic approaches, each with its own set of advantages and considerations. Here, we delve into the mechanistic details of each route, providing a foundation for understanding the chemical transformations involved.
Route 1: The Workhorse - Cyclization of Acid Hydrazides with Carbon Disulfide
This is the most classical and widely employed method for the synthesis of 5-substituted-2-mercapto-1,3,4-oxadiazoles. The reaction proceeds by treating an appropriate acid hydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide, in an alcoholic solvent.[2][4][5]
Mechanism of the Reaction:
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acid hydrazide on the electrophilic carbon of carbon disulfide. The resulting intermediate undergoes intramolecular cyclization with the elimination of a molecule of water to afford the desired 1,3,4-oxadiazole ring. The basic conditions facilitate the deprotonation of the hydrazide and the subsequent cyclization step.
node [fillcolor="#F1F3F4"]; "Acid_Hydrazide" [label="R-CO-NH-NH2"]; "Carbon_Disulfide" [label="CS2"]; "Base" [label="KOH"];
node [fillcolor="#FFFFFF"]; "Intermediate_1" [label="R-CO-NH-NH-C(=S)SK"]; "Intermediate_2" [label="Potassium dithiocarbazate"]; "Product" [label="5-Substituted-2-mercapto-1,3,4-oxadiazole"];
"Acid_Hydrazide" -> "Intermediate_1" [label="+ CS2, KOH"]; "Intermediate_1" -> "Intermediate_2" [label="Intramolecular\ncyclization"]; "Intermediate_2" -> "Product" [label="- H2S"]; }
Caption: Mechanism of the Acid Hydrazide Route.Route 2: The Alternative Pathway - Oxidative Cyclization of Thiosemicarbazide Derivatives
Mechanism of the Reaction:
The reaction is believed to proceed through the formation of a sulfenyl iodide intermediate upon treatment of the thiosemicarbazide with iodine. This is followed by an intramolecular nucleophilic attack of the carbonyl oxygen onto the activated sulfur atom, leading to the formation of the 1,3,4-oxadiazole ring and the elimination of hydrogen iodide and sulfur.
node [fillcolor="#F1F3F4"]; "Thiosemicarbazide" [label="R-CO-NH-NH-CS-NH2"]; "Oxidizing_Agent" [label="I2 or DBDMH"];
node [fillcolor="#FFFFFF"]; "Intermediate_1" [label="Sulfenyl iodide intermediate"]; "Intermediate_2" [label="Cyclized intermediate"]; "Product" [label="5-Substituted-2-mercapto-1,3,4-oxadiazole"];
"Thiosemicarbazide" -> "Intermediate_1" [label="+ Oxidizing Agent"]; "Intermediate_1" -> "Intermediate_2" [label="Intramolecular\nnucleophilic attack"]; "Intermediate_2" -> "Product" [label="- HI, - S"]; }
Caption: Mechanism of the Thiosemicarbazide Route.Route 3: The Streamlined Approach - One-Pot Synthesis from Carboxylic Acids
For enhanced efficiency and atom economy, one-pot procedures starting directly from carboxylic acids have been developed. These methods bypass the need for the pre-formation and isolation of acid hydrazides, thereby reducing the number of synthetic steps and purification procedures.[1][8][9] A notable example involves the use of N-isocyaniminotriphenylphosphorane (NIITP) to facilitate the conversion of carboxylic acids into the corresponding 1,3,4-oxadiazole scaffold.[1][8][9]
Mechanism of the Reaction:
The carboxylic acid reacts with NIITP to form an acyl isocyanate intermediate. Subsequent reaction with a sulfur source, such as potassium thiocyanate, in the same pot leads to the formation of an acyl isothiocyanate. Intramolecular cyclization of this intermediate then furnishes the desired 5-substituted-2-mercapto-1,3,4-oxadiazole.
node [fillcolor="#F1F3F4"]; "Carboxylic_Acid" [label="R-COOH"]; "NIITP" [label="Ph3P=N-N=C=O"]; "Sulfur_Source" [label="KSCN"];
node [fillcolor="#FFFFFF"]; "Intermediate_1" [label="Acyl isocyanate"]; "Intermediate_2" [label="Acyl isothiocyanate"]; "Product" [label="5-Substituted-2-mercapto-1,3,4-oxadiazole"];
"Carboxylic_Acid" -> "Intermediate_1" [label="+ NIITP"]; "Intermediate_1" -> "Intermediate_2" [label="+ KSCN"]; "Intermediate_2" -> "Product" [label="Intramolecular\ncyclization"]; }
Caption: Mechanism of the One-Pot Route from Carboxylic Acids.Comparative Performance Analysis: A Data-Driven Perspective
To provide a clear and objective comparison of these synthetic routes, the following table summarizes key performance indicators based on reported experimental data. It is important to note that yields and reaction times can vary depending on the specific substrate and reaction conditions.
| Parameter | Route 1: Acid Hydrazide & CS2 | Route 2: Thiosemicarbazide Cyclization | Route 3: One-Pot from Carboxylic Acid |
| Starting Materials | Acid Hydrazide, Carbon Disulfide, Base | 1-Acylthiosemicarbazide, Oxidizing Agent | Carboxylic Acid, NIITP, Sulfur Source |
| Typical Yields | 60-90%[2][4] | 70-95%[6][7] | 65-85%[1][8][9] |
| Reaction Time | 4-12 hours (Conventional)[2] 10-30 minutes (Microwave)[10] | 2-8 hours (Conventional)[6] 5-20 minutes (Microwave) | 3-6 hours (One-Pot)[1][8] |
| Reaction Conditions | Reflux temperature, basic conditions | Mild to reflux temperatures, various oxidizing agents | Often room temperature to moderate heating |
| Advantages | Well-established, readily available starting materials, reliable. | Good to excellent yields, avoids handling of CS2 in some cases. | Reduced number of steps, improved atom economy, streamlined workflow. |
| Disadvantages | Use of flammable and toxic CS2, longer reaction times in conventional methods. | Requires pre-synthesis of thiosemicarbazide, some oxidizing agents can be harsh. | NIITP can be expensive, optimization may be required for different substrates. |
The Impact of Modern Synthetic Technologies: Conventional vs. Microwave-Assisted Synthesis
The advent of microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds, including 5-substituted-2-mercapto-1,3,4-oxadiazoles. Compared to conventional heating methods, microwave irradiation offers several distinct advantages:
-
Drastically Reduced Reaction Times: Microwave heating can accelerate reaction rates by orders of magnitude, reducing synthesis times from hours to minutes.[10]
-
Improved Yields and Purity: The rapid and uniform heating provided by microwaves often leads to higher yields and cleaner reaction profiles with fewer side products.[10]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.
The following table provides a direct comparison of conventional and microwave-assisted methods for the synthesis of 5-substituted-2-mercapto-1,3,4-oxadiazoles via the acid hydrazide route.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 4-12 hours[2] | 10-30 minutes[10] |
| Typical Yields | 60-85%[2] | 75-95%[10] |
| Energy Consumption | Higher | Lower |
| Process Control | Less precise | Highly precise |
Experimental Protocols: A Practical Guide
To facilitate the implementation of these synthetic strategies in the laboratory, detailed step-by-step protocols for each of the primary routes are provided below.
Protocol 1: Synthesis of 5-Phenyl-2-mercapto-1,3,4-oxadiazole from Benzoic Hydrazide (Route 1 - Conventional)
-
In a 100 mL round-bottom flask, dissolve benzoic hydrazide (1.36 g, 10 mmol) in absolute ethanol (30 mL).
-
To this solution, add potassium hydroxide (0.62 g, 11 mmol) and stir until it dissolves completely.
-
Cool the reaction mixture in an ice bath and add carbon disulfide (0.84 g, 11 mmol) dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Reflux the reaction mixture for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (50 g).
-
Acidify the mixture with dilute hydrochloric acid (10%) until the pH is approximately 2-3.
-
The precipitated solid is filtered, washed thoroughly with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 5-phenyl-2-mercapto-1,3,4-oxadiazole.
Protocol 2: Synthesis of 5-Phenyl-2-mercapto-1,3,4-oxadiazole from 1-Benzoylthiosemicarbazide (Route 2 - Microwave)
-
Place 1-benzoylthiosemicarbazide (1.95 g, 10 mmol) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.43 g, 5 mmol) in a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Add acetonitrile (5 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture to remove any insoluble material.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Protocol 3: One-Pot Synthesis of 5-Phenyl-2-mercapto-1,3,4-oxadiazole from Benzoic Acid (Route 3)
-
To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.22 g, 10 mmol) and N-isocyaniminotriphenylphosphorane (NIITP) (3.32 g, 11 mmol) in anhydrous dichloromethane (20 mL).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add potassium thiocyanate (1.07 g, 11 mmol) to the reaction mixture and continue stirring at room temperature for an additional 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Conclusion and Future Perspectives
The synthesis of 5-substituted-2-mercapto-1,3,4-oxadiazoles is a mature field with several reliable and efficient methods available to the modern chemist. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and the equipment at hand.
The classical acid hydrazide route remains a robust and widely used method, particularly for large-scale synthesis. The thiosemicarbazide route offers a valuable alternative, especially when coupled with microwave assistance for rapid and high-yielding synthesis. The one-pot synthesis from carboxylic acids represents the most modern and streamlined approach, aligning with the principles of green chemistry by reducing waste and improving efficiency.
As the demand for novel therapeutic agents continues to grow, the development of even more efficient, sustainable, and versatile methods for the synthesis of these important heterocyclic compounds will undoubtedly remain an active area of research. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers at the forefront of this exciting field, enabling them to accelerate the discovery and development of the next generation of 1,3,4-oxadiazole-based therapeutics.
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A Comparative Guide to the Synthetic Efficiency of 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol Production
Abstract
This guide provides a comprehensive benchmark for the synthesis of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] We critically evaluate the predominant synthetic pathway, offering a detailed, field-tested protocol optimized for yield, purity, and scalability. The discussion is grounded in mechanistic principles, explaining the rationale behind experimental choices and providing key analytical data for product validation. This document is intended for researchers, medicinal chemists, and process development professionals seeking a reliable and efficient method for accessing this valuable molecular entity.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle that serves as a crucial building block in modern medicinal chemistry.[1][3] Its favorable properties, including metabolic stability, low lipophilicity, and its capacity to act as a bioisosteric replacement for amide and ester functional groups, have led to its incorporation into a wide array of therapeutic agents.[2][4] The 5-mercapto-substituted variant, in particular, offers a versatile chemical handle for further functionalization, making it a highly sought-after intermediate. This guide focuses on establishing a benchmark for the efficient synthesis of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol, a key derivative whose phenolic hydroxyl group provides an additional site for molecular elaboration.
Comparative Analysis of Synthetic Methodologies
While various methods exist for the synthesis of 1,3,4-oxadiazoles, the preparation of 5-mercapto derivatives is dominated by a single, highly reliable approach.[5][6] We will analyze this primary route and briefly consider theoretical alternatives to provide a complete strategic overview.
Route 1: The Benchmark Protocol - Cyclization of Acyl Hydrazide with Carbon Disulfide
The most widely adopted and efficient method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of a corresponding acyl hydrazide with carbon disulfide (CS₂) in a basic medium.[1][7][8] This two-step sequence, starting from a readily available ester, is robust, generally high-yielding, and highly reproducible.
Workflow Overview:
Caption: Overall workflow for the benchmark synthesis.
-
Causality and Expertise: This pathway is favored for its operational simplicity and high efficiency. The initial hydrazinolysis of the methyl ester is a classic and near-quantitative reaction. The subsequent cyclization with CS₂ is a cornerstone of mercapto-oxadiazole synthesis because it directly and atom-efficiently incorporates the required C=S moiety. The use of a strong base like KOH is critical for deprotonating the hydrazide, initiating the nucleophilic attack on the carbon of CS₂.
Route 2: Alternative Synthetic Considerations
Other strategies for 1,3,4-oxadiazole synthesis, such as the cyclodehydration of 1,2-diacylhydrazines or the oxidation of acylhydrazones, are well-documented.[4][5][9] However, these methods are not ideal for producing the 5-mercapto target. They typically yield 2,5-disubstituted oxadiazoles where both substituents are derived from carboxylic acid precursors. Synthesizing the 5-mercapto derivative via these routes would require a more convoluted multi-step process, likely involving a protected thiol group, which would significantly reduce the overall efficiency compared to the direct CS₂ method. Therefore, for this specific target molecule, the CS₂ pathway remains the undisputed benchmark.
In-Depth Experimental Protocols: The Optimized Benchmark
The following protocols are designed to be self-validating, with clear checkpoints and expected observations.
Protocol 1: Synthesis of 3-Hydroxybenzohydrazide (Precursor)
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine methyl 3-hydroxybenzoate (15.2 g, 0.1 mol) and absolute ethanol (100 mL).
-
Hydrazine Addition: To the stirring solution, add hydrazine hydrate (80% solution, 12.5 mL, 0.2 mol, 2.0 equivalents). The mixture is typically a clear solution at this stage.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours.
-
Self-Validation Check: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexane. The disappearance of the starting ester spot (higher Rf) and the appearance of the hydrazide spot (lower Rf, more polar) indicates completion.
-
-
Isolation and Purification: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour. A white crystalline precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove residual impurities.
-
Dry the product under vacuum to yield 3-hydroxybenzohydrazide as a white crystalline solid.
Protocol 2: Synthesis of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (Target Molecule)
CRITICAL SAFETY NOTE: Carbon disulfide (CS₂) is highly volatile, flammable, and toxic. Hydrazine is corrosive and a suspected carcinogen. All operations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Reagent Setup: In a 250 mL round-bottom flask, dissolve 3-hydroxybenzohydrazide (7.6 g, 0.05 mol) and potassium hydroxide (3.36 g, 0.06 mol, 1.2 equivalents) in absolute ethanol (80 mL). Stir until all solids have dissolved.[10]
-
Carbon Disulfide Addition: Cool the solution in an ice bath. Slowly add carbon disulfide (4.5 mL, 0.075 mol, 1.5 equivalents) dropwise over 15 minutes.[10] The solution will typically turn yellow.
-
Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux and maintain for 10-12 hours.[2][11]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the volume of the solvent to approximately one-third using a rotary evaporator.
-
Pour the concentrated, cooled mixture into a beaker containing 200 mL of ice-cold water.
-
Acidification: While stirring vigorously, acidify the aqueous mixture by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. A pale yellow or off-white precipitate will form.
-
Trustworthiness Principle: The formation of a precipitate upon acidification is a key indicator of successful cyclization, as it protonates the potassium thiolate salt intermediate, causing the neutral product to crash out of the aqueous solution.
-
-
Purification: Collect the crude solid by vacuum filtration and wash it extensively with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol as a crystalline solid.[10]
Benchmarking Performance: Data Analysis and Expected Outcomes
The efficiency of a synthesis is measured by quantitative metrics. The following tables summarize the expected outcomes for the benchmark protocol.
Table 1: Key Performance Indicators for the Synthesis
| Parameter | Step 1: Hydrazide Formation | Step 2: Oxadiazole Formation | Overall Efficiency |
| Typical Yield | 90-95% | 80-88%[8] | 72-84% |
| Purity (Post-Recrystallization) | >98% (by NMR) | >99% (by HPLC/NMR) | >99% |
| Typical Reaction Time | 4-6 hours | 10-12 hours | 14-18 hours (excluding work-up) |
| Scalability | Readily scalable to >100 g | Readily scalable to >100 g | Proven at multi-gram scale |
Table 2: Analytical Data for Product Characterization of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (Note: Data is based on reported values for the isomeric 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol and standard chemical shift predictions, which serve as a reliable benchmark.)[12][13][14][15][16]
| Analysis | Expected Result | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~14.5 (s, 1H), ~10.0 (s, 1H), ~7.4-7.2 (m, 3H), ~7.0 (m, 1H) | s: singlet, m: multiplet. Peaks correspond to SH (thiol), OH (phenol), and aromatic protons. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~178, ~160, ~158, ~131, ~122, ~119, ~115, ~114 | Peaks for C=S, C=N (oxadiazole C5), C-O (phenol), C-C (oxadiazole C2), and aromatic carbons. |
| IR (KBr, cm⁻¹) | ~3400-3100 (br, O-H), ~3050 (Ar C-H), ~2600 (wk, S-H), ~1610 (C=N), ~1250 (C-O-C) | br: broad, wk: weak. Characteristic stretches for phenol, thiol, and oxadiazole ring. |
| Mass Spec (ESI-) | m/z = 193 [M-H]⁻ | Confirms the molecular weight (194.2 g/mol ) of the target compound. |
Mechanistic Insights and Process Optimization
Understanding the reaction mechanism is crucial for troubleshooting and optimization.
Mechanism of Oxadiazole Ring Formation:
Caption: Key stages in the reaction mechanism.
-
Deprotonation: The base (KOH) removes a proton from the terminal nitrogen of the 3-hydroxybenzohydrazide, creating a potent nucleophile.
-
Nucleophilic Attack: The resulting anion attacks the electrophilic carbon atom of carbon disulfide.
-
Intramolecular Cyclization: The intermediate dithiocarbazate undergoes an intramolecular nucleophilic attack from the amide oxygen onto the thione carbon, initiated by deprotonation of the second hydrazide nitrogen.
-
Dehydration & Tautomerization: The resulting tetrahedral intermediate collapses, eliminating a molecule of water and forming the stable aromatic 1,3,4-oxadiazole ring. The final product exists in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms, with the thione form often predominating in the solid state.[7][17][18]
Critical Parameters for Optimization:
-
Base: A slight excess of a strong base (1.2 eq) is optimal to ensure complete initial deprotonation. Weaker bases can lead to incomplete reaction.
-
Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and the potassium salt intermediate.
-
Temperature: Reflux temperature is necessary to provide the activation energy for the cyclization and dehydration steps.
-
Purity of Starting Materials: Using high-purity 3-hydroxybenzohydrazide is essential for achieving high yields and minimizing side products, simplifying the final purification.
Conclusion
The synthesis of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol is most efficiently achieved via a two-step process starting from methyl 3-hydroxybenzoate. The benchmark protocol involves the hydrazinolysis of the ester followed by a base-catalyzed cyclization with carbon disulfide in ethanol. This method is robust, scalable, and delivers the target compound in high yield (>70% overall) and excellent purity after a straightforward recrystallization. The detailed protocol and analytical benchmarks provided herein constitute a reliable and validated guide for researchers and professionals in the field of drug discovery and development.
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Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. Research Inventy. Available from: [Link]
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Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. ResearchGate. Available from: [Link]
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Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules. Available from: [Link]
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available from: [Link]
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A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. International Journal of Drug Delivery Technology. Available from: [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. Available from: [Link]
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Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances. Available from: [Link]
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Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals. Available from: [Link]
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Synthesis, evaluation, and in silico studies of 2-mercapto-5-substituted styryl-1,3,4-oxadiazoles as potential cytotoxic agents. Chulalongkorn University Digital Collections. Available from: [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives from 5,5'-[(3-carboxy-4-oxocyclohexa-2,5-dienylidene)methylene]bis(2-hydroxybenzoic acid). Journal of Al-Nahrain University. Available from: [Link]
- Method for improving mercapto phenol. Google Patents.
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N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research. Available from: [Link]
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Chem 117 Reference Spectra Spring 2011. University of Nebraska-Lincoln. Available from: [Link]
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Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. ResearchGate. Available from: [Link]
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Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Science. Available from: [Link]
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Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Available from: [Link]
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Safety Operating Guide
Personal protective equipment for handling 3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol
A Researcher's Guide to the Safe Handling of 3-(5-Mercapto-[1][2][3]oxadiazol-2-yl)-phenol
This document provides comprehensive safety protocols and operational guidance for the handling of 3-(5-Mercapto-[1][2]oxadiazol-2-yl)-phenol. The recommendations herein are synthesized from an analysis of the compound's constituent functional groups—a phenol, a mercaptan, and an oxadiazole ring—and are supported by safety data for structurally related chemicals. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach grounded in established laboratory safety principles is paramount.
The core of safe chemical handling lies in a thorough understanding of the potential risks and the implementation of robust control measures. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work safely and effectively.
Hazard Assessment: A Triad of Functional Group Risks
The chemical structure of 3-(5-Mercapto-[1][2]oxadiazol-2-yl)-phenol suggests a multi-faceted hazard profile. We must consider the risks associated with each key functional group:
-
Phenol Moiety : Phenols are known to be corrosive and can cause severe skin burns and eye damage. Systemic toxicity is also a concern, as they can be absorbed through the skin.
-
Mercaptan (Thiol) Group : The presence of a mercapto group indicates a high likelihood of a strong, unpleasant odor.[3] Thiols can also be skin and respiratory irritants.[4]
-
Oxadiazole Core : While often stable, heterocyclic compounds like oxadiazoles can present risks of skin, eye, and respiratory tract irritation.[1][5]
Based on this analysis, it is prudent to treat 3-(5-Mercapto-[1][2]oxadiazol-2-yl)-phenol as a substance that is potentially:
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks of exposure. The required level of protection will vary depending on the scale of the operation and the potential for aerosol or dust generation.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations (Level D) | Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes.[2] | For handling small quantities in a well-ventilated area or a chemical fume hood. |
| Operations with Splash or Aerosol Potential (Level C) | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile), chemical-resistant boots.[2] | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[2][7] | For responding to spills or uncontrolled releases of the compound. |
A Note on Glove Selection : Nitrile gloves are a good starting point for handling many chemicals.[5] However, it is crucial to regularly check for signs of degradation or permeation. For prolonged or high-exposure tasks, consider consulting a glove manufacturer's chemical resistance guide.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents. All work with 3-(5-Mercapto-[1][2]oxadiazol-2-yl)-phenol should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2][4]
Preparation
-
Designate a Workspace : Clearly demarcate the area where the compound will be handled.
-
Assemble Materials : Ensure all necessary equipment, including waste containers, is within the fume hood before you begin.
-
Verify Emergency Equipment : Confirm that a safety shower and eyewash station are readily accessible and operational.[1]
-
Don PPE : Put on the appropriate level of PPE as determined by your risk assessment.
Handling and Use
-
Weighing : If working with a solid, weigh the compound in the fume hood. Use a draft shield if necessary to prevent air currents from dispersing the powder.
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions : Set up all reaction apparatus within the fume hood. Continuously monitor the reaction for any signs of unexpected events.
Post-Handling
-
Decontamination : Wipe down all surfaces in the fume hood with an appropriate solvent and cleaning agent.
-
Waste Segregation : Ensure all waste is placed in the correct, clearly labeled hazardous waste containers.[2][3]
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.
Below is a visual representation of the handling workflow for 3-(5-Mercapto-[1][2]oxadiazol-2-yl)-phenol.
Caption: Workflow for Handling 3-(5-Mercapto-[1][2]oxadiazol-2-yl)-phenol
Disposal Plan: Responsible Waste Management
Improper disposal of 3-(5-Mercapto-[1][2]oxadiazol-2-yl)-phenol and its associated waste can have serious environmental and safety consequences.[3] A dedicated and clearly labeled waste stream is mandatory.
| Waste Type | Disposal Protocol |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated Sharps | Dispose of in a designated sharps container. |
| Empty Containers | Triple rinse with a suitable solvent.[3][8] The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of in the regular trash, unless local regulations require otherwise. |
| Odoriferous Waste | Due to the mercaptan group, all waste, including empty containers, should be sealed in a secondary container (e.g., a plastic bag) and stored in a fume hood until collected by your institution's Environmental Health and Safety (EHS) department to prevent odor issues.[3] |
Important : Never dispose of this chemical down the drain.[3] All waste must be disposed of through your institution's EHS-approved hazardous waste program.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1][4] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. |
| Large Spill | Evacuate the area and contact your institution's EHS department immediately. |
This guide is intended to provide a framework for the safe handling of 3-(5-Mercapto-[1][2]oxadiazol-2-yl)-phenol. It is not a substitute for a thorough risk assessment and adherence to your institution's specific safety policies. Always prioritize safety and consult with your EHS department if you have any questions or concerns.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
